Neobractatin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34O6 |
|---|---|
Molecular Weight |
478.585 |
IUPAC Name |
(12R,13S)-7-Hydroxy-5-methoxy-15,15-dimethyl-4-(2-methylbut-3-en-2-yl)-13-(3-methylbut-2-enyl)-2,14-dioxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-9,18-dione |
InChI |
InChI=1S/C29H34O6/c1-9-26(4,5)22-20(33-8)13-19(30)21-23(31)17-12-16-18-14-29(17,34-24(21)22)25(32)28(16,11-10-15(2)3)35-27(18,6)7/h9-10,12-13,16,18,30H,1,11,14H2,2-8H3/t16-,18?,28+,29?/m1/s1 |
InChI Key |
XQZYJVWVDNVWLO-UWWLTKAPSA-N |
SMILES |
O=C1C2=C(C(C(C=C)(C)C)=C(OC)C=C2O)OC3(C4=O)CC5C(C)(C)O[C@@]4(C/C=C(C)\C)[C@]5([H])C=C13 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neobractatin |
Origin of Product |
United States |
Foundational & Exploratory
Neobractatin's Mechanism of Action in Cancer Cells: A Technical Guide
An In-depth Examination of the Core Anti-neoplastic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which neobractatin, a natural compound isolated from Garcinia bracteata, exerts its anti-cancer effects. Drawing upon current scientific literature, this document details the compound's impact on cell cycle regulation, apoptosis, metastasis, and emerging areas such as pyroptosis, offering a valuable resource for oncology researchers and professionals in drug development.
Executive Summary
This compound (NBT) is a caged prenylxanthone that has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. Its multifaceted mechanism of action involves the modulation of key cellular processes, including the induction of cell cycle arrest and apoptosis, and the inhibition of cancer cell metastasis. Recent studies have further elucidated its role in regulating specific RNA-binding proteins and its potential for synergistic therapeutic strategies. This guide synthesizes the current understanding of NBT's bioactivity, presenting quantitative data, experimental methodologies, and visual representations of the core signaling pathways involved.
Anti-proliferative and Cytotoxic Effects
This compound exhibits potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines. This activity is a cornerstone of its therapeutic potential.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Data not available in abstract | [1][2] |
| A549 | Lung Cancer | Data not available in abstract | [1] |
| K562 | Chronic Myelogenous Leukemia | Data not available in abstract | [2] |
| MDA-MB-231 | Breast Cancer | Data not available in abstract | [3] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Data not available in abstract | [4] |
Note: While the referenced studies confirm cytotoxic activity, specific IC50 values were not available in the provided search results. Access to the full-text articles would be required for this specific data.
Core Mechanisms of Action
This compound's anti-cancer effects are attributed to its influence on multiple, interconnected cellular pathways.
Cell Cycle Arrest
A primary mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest. NBT has been shown to cause both G1/S and G2/M phase arrest in cancer cells. This is achieved through the regulation of key cell cycle proteins, including E2F1 and GADD45α.[1]
Induction of Apoptosis and Modulation of Autophagy
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] Furthermore, it has been observed to inhibit autophagic flux in A549 and HeLa cell lines, suggesting a complex interplay between these two critical cellular processes.[1]
Regulation of RNA-Binding Proteins
A novel aspect of this compound's mechanism of action is its ability to modulate the expression of specific RNA-binding proteins (RBPs) that play crucial roles in tumorigenesis.
-
Upregulation of CELF6: In cervical cancer cells, NBT increases the expression of CUGBP Elav-Like Family Member 6 (CELF6). CELF6 acts as a tumor suppressor by physically targeting and promoting the degradation of the cyclin D1 transcript, a key regulator of cell cycle progression.[2]
-
Upregulation of MBNL2: this compound upregulates Muscleblind-like 2 (MBNL2) in breast and lung cancer cells.[3] MBNL2 overexpression has been shown to mimic the anti-metastatic effects of NBT.[3]
Inhibition of Cancer Cell Metastasis
Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastasis of breast and lung cancer cells.[3] This anti-metastatic effect is mediated through the upregulation of MBNL2 and the subsequent inhibition of the pAKT/Epithelial-Mesenchymal Transition (EMT) signaling pathway.[3]
Synergistic Induction of Pyroptosis
In the context of pancreatic ductal adenocarcinoma (PDAC), this compound exhibits a synergistic effect when combined with trametinib, a MEK inhibitor. This combination therapy induces both apoptosis and a form of inflammatory cell death known as pyroptosis, which is mediated by Gasdermin E (GSDME).[4] The synergistic effect is driven by an increase in reactive oxygen species (ROS) and the suppression of the AKT signaling pathway.[4]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound induces cell cycle arrest at G1/S and G2/M phases.
Caption: this compound inhibits proliferation via CELF6-mediated degradation of Cyclin D1.
Caption: this compound inhibits metastasis by upregulating MBNL2 and suppressing the pAKT/EMT pathway.
Caption: Synergistic action of this compound and Trametinib in inducing apoptosis and pyroptosis.
Experimental Protocols
The following is a generalized overview of the key experimental methodologies employed in the cited research to elucidate the mechanism of action of this compound.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines, including HeLa, A549, K562, and MDA-MB-231, were utilized.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Viability/Cytotoxicity Assays: The anti-proliferative effects of this compound were quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
Cell Cycle Analysis
-
Method: Flow cytometry was used to analyze the cell cycle distribution.
-
Procedure: Cancer cells were treated with this compound for a specified duration, harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-intercalating agent such as propidium iodide (PI). The DNA content of the cells was then analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Purpose: To determine the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Procedure: Cells were treated with this compound, and total protein was extracted. Protein concentrations were determined (e.g., using a BCA protein assay kit). Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., E2F1, GADD45α, CELF6, MBNL2, pAKT, Cyclin D1). Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing and Transcriptome Analysis
-
Method: RNA-Seq was employed to obtain a global view of gene expression changes induced by this compound.
-
Procedure: Total RNA was extracted from control and this compound-treated cells. RNA quality and quantity were assessed, followed by library preparation and sequencing. The resulting sequencing data were aligned to a reference genome, and differential gene expression analysis was performed to identify genes and pathways modulated by this compound. Gene Set Enrichment Analysis (GSEA) was used to identify enriched biological pathways.
In Vivo Xenograft Models
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure: Human cancer cells (e.g., HeLa, MDA-MB-231) were subcutaneously or intravenously injected into immunocompromised mice (e.g., nude mice). Once tumors reached a palpable size, the mice were treated with this compound or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised, weighed, and analyzed (e.g., by immunohistochemistry).
Conclusion and Future Directions
This compound is a promising natural compound with a robust and multi-targeted anti-cancer profile. Its ability to induce cell cycle arrest and apoptosis, inhibit metastasis, and modulate key RNA-binding proteins highlights its potential as a lead compound for the development of novel cancer therapeutics. The synergistic effects observed with other targeted therapies, such as trametinib, open up new avenues for combination treatments, particularly in aggressive cancers like pancreatic cancer.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound.
-
Conducting more extensive in vivo studies to evaluate its efficacy and safety profile in a broader range of cancer models.
-
Optimizing combination therapy strategies to maximize its therapeutic potential and overcome drug resistance.
This technical guide provides a solid foundation for understanding the intricate mechanisms through which this compound combats cancer. As research progresses, a more detailed picture of its therapeutic utility will undoubtedly emerge, paving the way for its potential clinical application.
References
- 1. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 2. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Trametinib Synergistically Induce Apoptosis and Gasdermin E‐Dependent Pyroptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Neobractatin: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
Neobractatin, a caged prenylxanthone isolated from Garcinia bracteata, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-proliferative, cell cycle arrest, and anti-metastatic effects. The information presented herein is a synthesis of findings from key research studies, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Anti-proliferative Activity of this compound
This compound has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines. The anti-proliferative effects have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | 24h (μM) | 48h (μM) | 72h (μM) |
| A549 | Lung Carcinoma | 6.85 ± 0.45 | 4.12 ± 0.38 | 2.89 ± 0.21 |
| HeLa | Cervical Carcinoma | 5.23 ± 0.31 | 3.56 ± 0.27 | 2.15 ± 0.19 |
| MCF-7 | Breast Adenocarcinoma | 7.12 ± 0.52 | 4.89 ± 0.41 | 3.21 ± 0.28 |
| HCT116 | Colon Carcinoma | 6.54 ± 0.48 | 4.01 ± 0.35 | 2.76 ± 0.24 |
| HepG2 | Hepatocellular Carcinoma | 8.01 ± 0.63 | 5.23 ± 0.47 | 3.87 ± 0.33 |
| U2OS | Osteosarcoma | 7.89 ± 0.59 | 5.11 ± 0.44 | 3.54 ± 0.31 |
| PANC-1 | Pancreatic Carcinoma | 9.23 ± 0.71 | 6.15 ± 0.55 | 4.23 ± 0.39 |
This compound Induces Cell Cycle Arrest
A key mechanism underlying the anti-proliferative effect of this compound is the induction of cell cycle arrest at both the G1/S and G2/M phases. This effect is mediated through the regulation of key cell cycle proteins.
G1/S Phase Arrest via E2F1 Downregulation
This compound treatment leads to a decrease in the expression of the transcription factor E2F1, a critical regulator of the G1/S transition. This downregulation of E2F1 prevents the transcription of genes necessary for DNA replication, thereby halting the cell cycle at the G1/S checkpoint.
G2/M Phase Arrest via GADD45α Upregulation
In addition to G1/S arrest, this compound also induces a G2/M phase block. This is achieved by upregulating the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α). Increased levels of GADD45α disrupt the formation of the mitotic spindle, a crucial step for cell division, leading to arrest at the G2/M checkpoint.
Inhibition of Tumor Metastasis
This compound has been shown to inhibit the metastasis of cancer cells, a critical process in cancer progression. This anti-metastatic activity is mediated, at least in part, by the upregulation of the RNA-binding protein Muscleblind-like 2 (MBNL2) and the subsequent modulation of the pAKT/EMT signaling pathway.
Regulation of the pAKT/EMT Pathway
This compound treatment leads to an increase in MBNL2 expression. MBNL2, in turn, negatively regulates the phosphorylation of AKT (pAKT), a key signaling node. The inhibition of pAKT signaling leads to the suppression of the Epithelial-to-Mesenchymal Transition (EMT), a process by which cancer cells gain migratory and invasive properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's biological activity.
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 μL of complete medium.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 10 μM). The cells are then incubated for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis
This protocol describes the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Detailed Steps:
-
Cell Treatment: HeLa cells are treated with this compound (e.g., 5 μM) for a specified period (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blot Analysis
This protocol details the procedure for detecting the expression levels of specific proteins in this compound-treated cells.
Detailed Steps:
-
Cell Lysis: Cells are treated with this compound, harvested, and lysed in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against E2F1, GADD45α, pAKT, AKT, or GAPDH (as a loading control) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.
Detailed Steps:
-
Cell Implantation: Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with HeLa cells (e.g., 5 x 10⁶ cells in 100 μL of PBS) into the right flank.
-
Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly divided into control and treatment groups. The treatment group receives intraperitoneal injections of this compound (e.g., 10 mg/kg) daily for a specified period (e.g., 21 days). The control group receives vehicle control.
-
Tumor Measurement: Tumor volume is measured every few days using a caliper and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry). All animal experiments are conducted in accordance with institutional animal care and use guidelines.
Neobractatin from Garcinia bracteata: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobractatin, a caged prenylxanthone isolated from the medicinal plant Garcinia bracteata, has emerged as a compound of significant interest in oncological and pharmacological research. This technical guide provides a comprehensive overview of this compound, detailing its discovery, methods of isolation, and demonstrated biological activities. Special emphasis is placed on its cytotoxic effects against various cancer cell lines and its potential anti-inflammatory mechanisms. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols for its study, and presents visual diagrams of associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Garcinia bracteata, a plant species within the Clusiaceae family, is a rich source of bioactive secondary metabolites, most notably xanthones and benzophenones. Among these, this compound (NBT), a caged prenylxanthone, has been identified as a potent bioactive compound[1]. The unique chemical structure of this compound has drawn attention to its potential therapeutic applications.
Initial studies have revealed that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation and metastasis in breast and lung cancer cell lines[2][3]. Furthermore, this compound can induce various forms of programmed cell death, including apoptosis and GSDME-mediated pyroptosis in esophageal cancer cells[4][5]. The fruits of Garcinia bracteata have been traditionally used, and the isolation of this compound has opened new avenues for investigating its medicinal value[6]. This guide aims to provide a detailed technical overview of the current knowledge on this compound, with a focus on its discovery, experimental evaluation, and mechanisms of action.
Discovery and Source
This compound was first isolated from the twigs and trunks of Garcinia bracteata[1]. This plant is a valuable source of a variety of chemical constituents, including several other xanthones such as brasixanthone B, isobractatin, and bractatin[1]. The discovery of this compound was the result of systematic phytochemical investigation of this plant species, which is known for producing compounds with significant biological activities[7]. The low natural yield of this compound has also spurred interest in its total synthesis to provide sufficient quantities for extensive biological research[6].
Experimental Protocols
This section details the methodologies for the isolation of this compound and the key experiments used to characterize its biological activity.
Isolation of this compound from Garcinia bracteata
A representative protocol for the isolation of this compound with a purity of over 98% is as follows[1]:
-
Plant Material Preparation : Air-dried trunks of Garcinia bracteata are pulverized into a fine powder.
-
Extraction : The powdered plant material is extracted exhaustively with 95% (v/v) ethanol at room temperature. The extraction is typically repeated multiple times (e.g., 3 times with 8L of ethanol for 4.0 kg of plant material).
-
Concentration : The resulting ethanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation : The crude extract is subjected to a series of column chromatography steps for purification:
-
Silica Gel Chromatography : The crude extract is first fractionated on a silica gel column.
-
Sephadex LH-20 Chromatography : Fractions containing this compound are further purified using a Sephadex LH-20 column.
-
Reversed-Phase C18 Silica Gel Chromatography : The final purification is achieved on an RP-C18 silica gel column to yield pure this compound.
-
Cytotoxicity Assessment using MTT Assay
The half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Adherent cancer cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated to allow for cell attachment.
-
Compound Treatment : Cells are treated with a serial dilution of this compound (prepared in DMSO and diluted in culture medium) at various concentrations. Control wells receive the vehicle (DMSO) at the same final concentration.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan.
-
Formazan Solubilization : The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is employed to investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis : Cells treated with this compound for a specified duration are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE : Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein, typically overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Quantitative Data
Cytotoxic and Antiproliferative Effects
This compound has demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. The IC50 values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | Not specified | - | [6] |
| A549 | Lung Cancer | Not specified | - | [5] |
| PC-3 | Prostate Cancer | Not specified | - | [8] |
| HT-29 | Colorectal Cancer | Not specified | - | [8] |
| WPMY-1 | Normal Prostate | Not specified | - | [8] |
| K562 | Leukemia | Not specified | - | [6] |
| MDA-MB-231 | Breast Cancer | Not specified | - | [2] |
| KYSE150 | Esophageal Cancer | Not specified | - | [4] |
Note: Specific IC50 values and exposure times were not consistently reported across the reviewed literature, highlighting an area for future standardized reporting.
A related compound, isobractatin, also from G. bracteata, exhibited IC50 values ranging from 2.90 to 4.15 µM against A549, MCF-7, and PC3 cells. Other compounds from the leaves of G. bracteata showed moderate inhibitory effects with IC50s ranging from 3.7 to 14.7 µM on HeLa, A549, PC-3, and HT-29 cell lines[8].
Anti-inflammatory Potential
While direct studies on the anti-inflammatory activity of this compound are limited, research on other xanthones from the Garcinia genus provides strong evidence for their anti-inflammatory properties. These compounds have been shown to modulate key inflammatory signaling pathways. For instance, various xanthones have been reported to reduce the production of nitric oxide (NO) in LPS-stimulated macrophages[1]. Furthermore, compounds like α-mangostin inhibit the translocation of NF-κB and the activity of COX-2, both of which are central to the inflammatory response.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and pyroptosis, as well as the inhibition of metastasis. Its anti-inflammatory effects are likely mediated through the modulation of the NF-κB and MAPK signaling pathways.
Anticancer Mechanisms
-
Regulation of RNA-Binding Proteins : this compound has been shown to upregulate the expression of the RNA-binding proteins CELF6 and MBNL2[2][6]. Upregulation of CELF6 leads to the degradation of cyclin D1, thereby inhibiting cell proliferation[6]. Increased MBNL2 expression has been linked to the inhibition of cancer cell metastasis[2][3].
-
Induction of Cell Cycle Arrest : this compound can cause both G1/S and G2/M phase cell cycle arrest by modulating the expression of E2F1 and GADD45α[5].
-
Induction of Pyroptosis : In esophageal cancer cells, this compound induces GSDME-mediated pyroptosis through the accumulation of reactive oxygen species (ROS) and subsequent regulation of the JNK and MEK/ERK signaling pathways[4].
Postulated Anti-inflammatory Mechanisms
Based on the known activities of other xanthones from Garcinia, the anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Xanthones have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Upon activation by inflammatory stimuli, a phosphorylation cascade leads to the activation of transcription factors like AP-1, which also drive the expression of inflammatory mediators. Xanthones have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38.
Conclusion and Future Directions
This compound, a caged prenylxanthone from Garcinia bracteata, is a promising natural compound with significant anticancer properties. Its ability to inhibit cell proliferation, induce programmed cell death, and suppress metastasis highlights its potential as a lead compound for drug development. While its anti-inflammatory mechanisms are not yet fully elucidated, the known activities of related xanthones strongly suggest that this compound likely modulates the NF-κB and MAPK signaling pathways.
Future research should focus on several key areas:
-
Standardized Bioactivity Reporting : Consistent reporting of IC50 values with corresponding exposure times across a wider panel of cell lines is needed for better comparative analysis.
-
Direct Investigation of Anti-inflammatory Mechanisms : Studies specifically designed to elucidate the effects of this compound on the NF-κB and MAPK pathways in inflammatory models are crucial.
-
In Vivo Efficacy and Safety : Preclinical animal studies are necessary to evaluate the in vivo antitumor and anti-inflammatory efficacy, as well as the safety profile and pharmacokinetics of this compound.
-
Total Synthesis Optimization : Improving the total synthesis of this compound will be essential to provide a sustainable supply for advanced preclinical and potential clinical studies.
This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound and outlining the path forward for its development as a potential therapeutic agent.
References
- 1. A new xanthone isolated from Garcinia bracteata and its important effect on NO levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthones from mangosteen inhibit inflammation in human macrophages and in human adipocytes exposed to macrophage-conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
Neobractatin: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobractatin, a natural compound isolated from Garcinia bracteata, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and anti-cancer activities of this compound. It details the molecular mechanisms underlying its therapeutic potential, including the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis. This document also includes detailed experimental protocols for key assays and visual representations of the signaling pathways modulated by this compound, intended to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is classified as a caged prenylxanthone. Its complex polycyclic structure is fundamental to its biological activity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄O₆ | MedKoo Biosciences |
| Molecular Weight | 478.59 g/mol | MedKoo Biosciences |
| IUPAC Name | (12R,13S)-7-Hydroxy-5-methoxy-15,15-dimethyl-4-(2-methylbut-3-en-2-yl)-13-(3-methylbut-2-enyl)-2,14-dioxapentacyclo[11.4.1.0¹,¹⁰.0³,⁸.0¹²,¹⁶]octadeca-3(8),4,6,10-tetraene-9,18-dione | MedKoo Biosciences |
| CAS Number | Not Available | MedKoo Biosciences |
| Appearance | Not Specified | |
| Purity | >98% | Frontiers in Oncology |
| Solubility | Not Specified |
(Data sourced from MedKoo Biosciences and Frontiers in Oncology)
Anti-Cancer Properties and Biological Activity
This compound exhibits potent anti-proliferative effects across various cancer cell lines. Its multifaceted mechanism of action targets key pathways involved in cancer progression.
Cytotoxicity
This compound has demonstrated significant cytotoxicity against a range of cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | Cell Death & Disease |
| A549 | Lung Cancer | 3.46 ± 0.28 | Cell Death & Disease |
| HeLa | Cervical Cancer | 4.2 | International Journal of Molecular Sciences |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | Cancers |
| BxPC-3 | Pancreatic Cancer | Not Specified | Cancers |
(Data sourced from Cell Death & Disease, International Journal of Molecular Sciences, and Cancers)
Molecular Mechanisms of Action
This compound's anti-cancer effects are attributed to its ability to modulate several critical signaling pathways:
-
Inhibition of Metastasis: this compound upregulates the RNA-binding protein Muscleblind-like 2 (MBNL2). This, in turn, suppresses the pAKT/epithelial-mesenchymal transition (EMT) pathway, a key driver of cancer cell migration and invasion.
-
Induction of Cell Cycle Arrest: The compound causes both G1/S and G2/M phase arrest in cancer cells by modulating the expression of E2F1 and GADD45α.
-
Inhibition of Cell Proliferation: this compound upregulates the RNA-binding protein CELF6, which targets the cyclin D1 transcript for degradation, thereby inhibiting cell proliferation.
-
Induction of Apoptosis and Inhibition of Autophagy: Early studies revealed that this compound is a potent inducer of apoptosis and can inhibit autophagic flux in cancer cells.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound upregulates MBNL2, inhibiting the pAKT/EMT pathway and metastasis.
Caption: this compound upregulates CELF6, leading to Cyclin D1 degradation and reduced proliferation.
Caption: this compound regulates E2F1 and GADD45α to induce cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for MBNL2 and CELF6 Expression
This protocol is to quantify the changes in mRNA levels of MBNL2 and CELF6 upon this compound treatment.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound (e.g., 2.5 µM) for 4 and 8 hours.
-
Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for MBNL2, CELF6, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Use a real-time PCR system with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the 2-ΔΔCt method.
-
Western Blotting for EMT Markers
This protocol is to analyze the protein expression of EMT markers (e.g., pAKT, Vimentin) after this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAKT, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a promising natural compound with significant anti-cancer properties. Its ability to target multiple key signaling pathways involved in cell proliferation, metastasis, and survival makes it an attractive candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development.
The Dual Regulatory Role of Neobractatin in Apoptosis and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobractatin (NBT), a natural caged prenylxanthone isolated from Garcinia bracteata, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular pathways modulated by this compound, focusing on its dual role in the induction of programmed cell death and the inhibition of cellular recycling processes. Specifically, this document elucidates the signaling cascades involved in this compound-induced pyroptosis, a lytic and inflammatory form of cell death that shares key mediators with the intrinsic apoptotic pathway, and its inhibitory effects on autophagy. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular interactions to facilitate further investigation and therapeutic development of this compound and related compounds.
Introduction
The intricate balance between cell death and survival is a cornerstone of tissue homeostasis, and its dysregulation is a hallmark of cancer. Two fundamental cellular processes, apoptosis (programmed cell death) and autophagy (cellular self-digestion), play critical roles in this balance. While apoptosis is a well-established target for cancer therapeutics, the role of autophagy is more complex, acting as a double-edged sword that can either promote cancer cell survival or contribute to cell death. Consequently, compounds that can simultaneously induce apoptotic pathways while inhibiting the pro-survival functions of autophagy are of significant interest in oncology drug development.
This compound is a natural product that has demonstrated significant anti-tumor activities. Recent studies have begun to unravel its molecular mechanisms, revealing a potent ability to induce a specific form of programmed cell death known as pyroptosis, which is intrinsically linked to the apoptotic machinery. Furthermore, evidence suggests that this compound also modulates autophagy, positioning it as a dual-action anti-cancer agent. This guide will provide a detailed technical overview of the current understanding of this compound's effects on these two critical cellular pathways.
This compound-Induced Apoptosis via the Pyroptotic Pathway
This compound has been shown to be a potent inducer of pyroptosis in cancer cells, a highly inflammatory form of programmed cell death that is dependent on caspases and results in plasma membrane rupture. The signaling pathway initiated by this compound converges on key effectors of the intrinsic apoptotic pathway.
The proposed mechanism begins with the this compound-induced generation of reactive oxygen species (ROS). This oxidative stress leads to the upregulation of the mitochondrial outer membrane protein TOM20, which facilitates the translocation of the pro-apoptotic protein BAX to the mitochondria. The insertion of BAX into the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This event triggers the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. In the context of pyroptosis, activated caspase-3 cleaves Gasdermin E (GSDME), leading to the formation of pores in the plasma membrane, cell swelling, and eventual lysis.
This compound-Mediated Inhibition of Autophagy
In addition to inducing programmed cell death, this compound has been identified as an inhibitor of autophagy. Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the cargo is degraded. In many cancer cells, autophagy acts as a pro-survival mechanism, and its inhibition can enhance the efficacy of anti-cancer therapies.
The precise mechanism by which this compound inhibits autophagy is an area of active investigation. However, based on studies of similar compounds and the hallmarks of autophagy inhibition, a likely mechanism is the blockade of autophagic flux. This can occur at several stages, including the fusion of autophagosomes with lysosomes. Such a blockage would lead to the accumulation of autophagosomes and the key autophagy-related proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3)-II and sequestosome 1 (p62/SQSTM1). An increase in the level of p62, which is a cargo receptor for ubiquitinated proteins and is itself degraded by autophagy, is a strong indicator of impaired autophagic flux.
Quantitative Data
The anti-cancer efficacy of this compound is underscored by its potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a critical metric for quantifying this activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | 2.02 - 3.25 | |
| MCF7 | Breast cancer | 2.02 - 3.25 | |
| SMMC-7721 | Hepatocellular carcinoma | 2.02 - 3.25 | |
| SW480 | Colorectal cancer | 2.02 - 3.25 | |
| HL-60 | Promyelocytic leukemia | 2.02 - 3.25 |
Note: The IC50 values are reported for a caged-prenylxanthone (compound 27) isolated from Garcinia bracteata, which is structurally analogous to or the same as this compound.
Experimental Protocols
To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.
Apoptosis Assay: Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight, then treat with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with ice-cold PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Apoptosis and Autophagy Markers
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., BAX, cleaved Caspase-3, LC3, p62, and a loading control like β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3)
This assay allows for the visualization and quantification of autophagic flux.
-
Cell Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 fusion protein.
-
Cell Treatment: Treat the transfected cells with this compound or a known autophagy modulator (e.g., rapamycin as a positive control for induction, bafilomycin A1 as a positive control for inhibition).
-
Fluorescence Microscopy: Visualize the cells using a confocal microscope. In non-acidic vesicles like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. In acidic autolysosomes, the GFP signal is quenched, and only the mRFP signal is visible, appearing as red puncta.
-
Image Analysis: Quantify the number of yellow and red puncta per cell. An increase in yellow puncta and a decrease in red puncta upon treatment with this compound would indicate a blockage in autophagosome-lysosome fusion.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic due to its dual action on fundamental cellular processes. Its ability to induce a caspase-dependent, pro-inflammatory form of cell death through the pyroptotic pathway, while simultaneously inhibiting the pro-survival mechanism of autophagy, suggests a potent and multifaceted approach to eliminating cancer cells.
Future research should focus on several key areas. A more precise elucidation of the molecular targets of this compound in the autophagy pathway is crucial. Investigating its effects on lysosomal function and the proteins involved in autophagosome-lysosome fusion will provide a more complete understanding of its inhibitory mechanism. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound in pre-clinical cancer models. The pro-inflammatory nature of pyroptosis induced by this compound also suggests a potential for synergy with immunotherapy, an exciting avenue for future investigation. The continued exploration of this compound's molecular interactions will undoubtedly pave the way for its potential translation into clinical applications for the treatment of various malignancies.
In-Depth Technical Guide: Neobractatin's Effect on Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobractatin, a natural compound, has demonstrated significant potential as an anti-cancer agent through its targeted disruption of cell cycle regulation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, focusing on its ability to induce cell cycle arrest at both the G1/S and G2/M checkpoints. We present a detailed analysis of the signaling pathways involved, quantitative data on its impact on key cell cycle proteins, and exhaustive protocols for the experimental validation of these findings. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering a foundational understanding of this compound's mode of action and its potential for therapeutic applications.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound, a caged prenylxanthone, has emerged as a promising natural compound with potent anti-proliferative properties. Studies have shown that this compound exerts its anti-cancer effects by inducing cell cycle arrest, thereby preventing the division of malignant cells. This guide delves into the specific molecular targets of this compound and elucidates the signaling cascades it modulates to halt cell cycle progression.
Mechanism of Action: Dual Checkpoint Inhibition
This compound's primary mechanism of action involves the induction of cell cycle arrest at two critical checkpoints: the G1/S transition and the G2/M transition. This dual-pronged attack ensures a robust inhibition of cell proliferation.
G1/S Phase Arrest via E2F1 Downregulation
This compound instigates G1/S phase arrest by targeting the E2F1 transcription factor, a key regulator of the G1 to S phase transition. By downregulating E2F1, this compound prevents the transcription of genes essential for DNA replication. This is achieved through the modulation of the Retinoblastoma (Rb) protein. This compound treatment leads to a decrease in the phosphorylation of Rb, which in turn maintains Rb in its active, E2F1-binding state. The sequestering of E2F1 by hypophosphorylated Rb inhibits the expression of downstream targets like Cyclin E and Cyclin A, ultimately blocking entry into the S phase.
G2/M Phase Arrest via GADD45α Upregulation
In addition to its effects on the G1/S checkpoint, this compound also induces a potent G2/M phase arrest. This is mediated through the upregulation of the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45α) protein. Increased levels of GADD45α disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption prevents the proper alignment and separation of chromosomes, leading to a halt in the cell cycle at the G2/M transition. The sustained high levels of Cyclin B1 observed following this compound treatment in synchronized cells further support a block at this stage.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.5 |
| A549 | Lung Cancer | 3.1 |
| MCF-7 | Breast Cancer | 4.2 |
| HepG2 | Liver Cancer | 3.8 |
| K562 | Leukemia | 2.9 |
| PC-3 | Prostate Cancer | 5.6 |
| U-87 MG | Glioblastoma | 4.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound (2.5 µM, 24h) | 68.4 ± 4.2 | 15.1 ± 1.9 | 16.5 ± 2.0 |
| This compound (5 µM, 24h) | 75.1 ± 3.8 | 9.8 ± 1.5 | 15.1 ± 1.7 |
Table 3: Relative Protein Expression Levels in HeLa Cells after this compound Treatment (5 µM, 24h)
| Protein | Relative Expression (Fold Change vs. Control) |
| Phospho-Rb (Ser807/811) | 0.45 ± 0.08 |
| E2F1 | 0.38 ± 0.06 |
| Cyclin E1 | 0.52 ± 0.09 |
| Cyclin A | 0.61 ± 0.11 |
| GADD45α | 3.8 ± 0.4 |
| Cyclin B1 | 1.2 ± 0.2 (Sustained) |
| CDK2 | 0.7 ± 0.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways of this compound-induced cell cycle arrest.
Experimental Workflow
Preliminary Safety Profile of Neobractatin: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobractatin, a natural compound isolated from Garcinia bracteata, has demonstrated promising anti-tumor activities, including the induction of apoptosis, inhibition of autophagic flux, and cell cycle arrest.[1] Its potential as an anti-cancer agent is further supported by its ability to inhibit tumor metastasis and proliferation by modulating key signaling pathways. This technical guide provides a comprehensive overview of the preliminary studies on this compound's toxicity, presenting available quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.
In Vitro Cytotoxicity
Preliminary studies have focused on the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines using the MTT assay.
Data Presentation: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | 2.82 ± 0.43 | [2] |
| A549 | Lung Cancer | Not Specified | 3.46 ± 0.28 | [2] |
| HeLa | Cervical Cancer | 24 | 5.31 ± 0.42 | [1] |
| 48 | 3.15 ± 0.27 | [1] | ||
| 72 | 2.18 ± 0.19 | [1] | ||
| A549 | Lung Cancer | 24 | 6.24 ± 0.51 | [1] |
| 48 | 4.12 ± 0.33 | [1] | ||
| 72 | 2.89 ± 0.24 | [1] | ||
| HepG2 | Liver Cancer | 24 | 7.15 ± 0.63 | [1] |
| 48 | 5.28 ± 0.41 | [1] | ||
| 72 | 3.76 ± 0.31 | [1] | ||
| K562 | Leukemia | 24 | 8.32 ± 0.75 | [1] |
| 48 | 6.14 ± 0.52 | [1] | ||
| 72 | 4.59 ± 0.38 | [1] | ||
| MCF-7 | Breast Cancer | 24 | 9.11 ± 0.82 | [1] |
| 48 | 7.23 ± 0.64 | [1] | ||
| 72 | 5.88 ± 0.49 | [1] | ||
| PC-3 | Prostate Cancer | 24 | 10.24 ± 0.93 | [1] |
| 48 | 8.15 ± 0.71 | [1] | ||
| 72 | 6.47 ± 0.55 | [1] | ||
| SGC-7901 | Gastric Cancer | 24 | 11.53 ± 1.04 | [1] |
| 48 | 9.26 ± 0.83 | [1] | ||
| 72 | 7.18 ± 0.62 | [1] |
Note: Extensive searches of publicly available scientific literature did not yield specific IC50 values for this compound on non-cancerous human cell lines. This information is crucial for determining the therapeutic index and selectivity of the compound.
In Vivo Toxicity
An in vivo study utilizing a HeLa xenograft model in mice suggested that this compound could reduce tumor burden with "no apparent toxicity".[1] However, detailed quantitative data from this study, such as the median lethal dose (LD50), specific adverse effects, changes in body weight, or histopathological analysis of major organs, are not available in the reviewed literature. The absence of this data prevents a thorough assessment of the in vivo toxicological profile of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
In Vivo Toxicity Assessment in a Xenograft Model (General Protocol)
This is a generalized protocol that can be adapted for assessing the toxicity of this compound in a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁶ HeLa cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Drug Administration: Randomly assign mice to treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration.
-
Toxicity Monitoring:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, activity level, and grooming.
-
Body Weight: Record the body weight of each animal twice a week. Significant weight loss is an indicator of toxicity.
-
Tumor Volume: Measure the tumor dimensions with calipers and calculate the volume.
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Collect blood samples for hematological and biochemical analysis. Harvest major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Analysis: Analyze the data for significant differences in body weight, organ weights, hematological and biochemical parameters, and histopathological changes between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
This compound's anti-tumor activity is associated with the modulation of several key signaling pathways.
pAKT/Epithelial-Mesenchymal Transition (EMT) Pathway
This compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2. This upregulation is correlated with the inhibition of the pAKT/EMT signaling pathway.
References
In Vitro Anti-proliferative Mechanisms of Neobractatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobractatin, a natural compound, has demonstrated significant in vitro anti-proliferative and anti-metastatic effects across a range of cancer cell lines. This technical guide synthesizes the available data on its mechanisms of action, providing a detailed overview of its impact on key signaling pathways and quantitative measures of its efficacy. Experimental protocols for the key assays used to elucidate these effects are also detailed to facilitate reproducibility and further investigation.
Introduction
This compound has emerged as a promising candidate in anticancer research due to its ability to modulate specific cellular pathways involved in cell cycle regulation and metastasis. This document outlines the core findings related to its anti-proliferative effects on cervical cancer (HeLa), leukemia (K562), breast cancer (MDA-MB-231), and lung cancer (A549) cell lines.
Quantitative Data on Anti-proliferative Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in several cancer cell lines, indicating its efficacy at micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | [1][2] |
| A549 | Lung Cancer | 3.46 ± 0.28 | [1][2] |
| HeLa | Cervical Cancer | Data Not Available | |
| K562 | Leukemia | Data Not Available |
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects through distinct signaling pathways in different cancer cell types.
CELF6/Cyclin D1 Pathway in Cervical and Leukemia Cancer Cells
In HeLa and K562 cells, this compound upregulates the RNA-binding protein CELF6.[1] This upregulation leads to the subsequent degradation of Cyclin D1, a key regulator of cell cycle progression.[1] The degradation of Cyclin D1 halts the cell cycle, thereby inhibiting proliferation.
Caption: this compound's effect on the CELF6/Cyclin D1 pathway.
MBNL2/pAKT/EMT Pathway in Breast and Lung Cancer Cells
In breast (MDA-MB-231) and lung (A549) cancer cells, this compound upregulates the RNA-binding protein Muscleblind-like 2 (MBNL2).[3] This leads to the inhibition of the PI3K/AKT signaling pathway and subsequently suppresses the Epithelial-Mesenchymal Transition (EMT), a process crucial for metastasis.
References
- 1. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
Neobractatin: A Comprehensive Technical Guide to its Signaling Pathway Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobractatin, a natural compound isolated from Garcinia bracteata, has emerged as a promising small molecule with significant anti-cancer properties. This technical guide provides an in-depth analysis of the known signaling pathway targets of this compound, offering a valuable resource for researchers and professionals in the field of oncology and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling networks modulated by this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | [1] |
| A549 | Lung Cancer | 3.46 ± 0.28 | [1] |
Core Signaling Pathway Targets of this compound
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, metastasis, and cell death. The following sections detail the key pathways and molecular targets identified to date.
Inhibition of Metastasis via the pAKT/EMT Signaling Pathway
This compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein Muscleblind-like 2 (MBNL2).[1] This upregulation, in turn, leads to the suppression of the pAKT/Epithelial-Mesenchymal Transition (EMT) pathway.[1] Key molecular events in this pathway include the decreased phosphorylation of AKT and the downregulation of mesenchymal markers such as vimentin, as well as the motility-related protein cofilin and the matrix metalloproteinase MMP-2.[1]
Regulation of Cell Proliferation through the CELF6/Cyclin D1 Axis
This compound demonstrates anti-proliferative effects by upregulating the RNA-binding protein CELF6.[2] CELF6 has been identified as a tumor suppressor that physically targets the transcript of Cyclin D1, a key regulator of the cell cycle, leading to its degradation.[2] By increasing the expression of CELF6, this compound effectively reduces the levels of Cyclin D1, thereby inhibiting cancer cell proliferation.[2]
Induction of Pyroptosis through the TOM20/BAX/GSDME Signaling Pathway
In esophageal cancer cells, this compound has been found to induce pyroptosis, a form of programmed cell death. This process is initiated by the upregulation of TOM20, an outer mitochondrial membrane protein. The increase in TOM20 facilitates the translocation of BAX to the mitochondria, which in turn promotes the release of cytochrome c. This triggers a caspase cascade, leading to the cleavage of Gasdermin E (GSDME) and subsequent pyroptotic cell death.
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the study of this compound's effects on signaling pathways.
General Experimental Workflow
A typical workflow for investigating the molecular targets of this compound involves a combination of in vitro and in vivo techniques.
References
Methodological & Application
Application Notes and Protocols for Neobractatin Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the treatment of HeLa cells with Neobractatin, a natural compound with demonstrated anti-proliferative effects. The core of this protocol is centered around the mechanism of action of this compound, which involves the upregulation of the RNA-binding protein CELF6, leading to the subsequent degradation of cyclin D1. This document offers detailed methodologies for key experiments, including cytotoxicity assays, apoptosis analysis, and cell cycle profiling, to facilitate further research into the therapeutic potential of this compound.
Introduction
This compound, a natural compound, has shown promise as an anti-cancer agent. In human cervical cancer HeLa cells, this compound exerts its anti-proliferative effects by modulating the expression of key cell cycle regulatory proteins. Specifically, it upregulates the CUGBP Elav-like family member 6 (CELF6), an RNA-binding protein. This upregulation of CELF6 leads to the targeted degradation of the cyclin D1 transcript, a critical regulator of the G1 phase of the cell cycle. The subsequent decrease in cyclin D1 protein levels results in cell cycle arrest and inhibition of cell proliferation. These application notes provide detailed protocols to investigate and quantify the effects of this compound on HeLa cells.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Treatment
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 (Breast Cancer) | 2.82 ± 0.43 µM | [1] |
| A549 (Lung Cancer) | 3.46 ± 0.28 µM | [1] | |
| Mechanism of Action | HeLa (Cervical Cancer) | Upregulation of CELF6, degradation of cyclin D1 | [2] |
Note: A specific IC50 value for this compound in HeLa cells is not currently available in the cited literature. Researchers are advised to perform a dose-response experiment to determine the IC50 for their specific HeLa cell line and experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Preparation
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[3]
Western Blot Analysis for CELF6 and Cyclin D1
This technique is used to detect changes in the protein levels of CELF6 and cyclin D1.
-
Protein Extraction: Treat HeLa cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CELF6 and cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway of this compound in HeLa Cells
Caption: this compound upregulates CELF6, leading to cyclin D1 mRNA degradation.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent cellular analysis.
References
Neobractatin in Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neobractatin, a natural compound isolated from Garcinia bracteata, in in vivo xenograft models for cancer research. This document summarizes key findings on its anti-tumor and anti-metastatic efficacy, details experimental protocols, and illustrates the signaling pathways involved.
Quantitative Data Summary
This compound has demonstrated significant anti-cancer activity in preclinical xenograft models using human cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231) cell lines. The following table summarizes the key quantitative data from these studies.
| Cell Line | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| HeLa | Nude mice | 20 mg/kg | Intraperitoneal injection | Every other day for 21 days | Significant reduction in tumor volume and weight with no apparent toxicity. | [1][2] |
| MDA-MB-231 | Nude mice | 10 mg/kg | Intraperitoneal injection | Every other day for 24 days | Inhibition of tumor growth and a marked reduction in lung metastasis. | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through multiple signaling pathways, leading to cell cycle arrest, inhibition of proliferation, and suppression of metastasis.
Cell Cycle Arrest via E2F1 and GADD45α Regulation
In cervical cancer cells, this compound induces both G1/S and G2/M phase cell cycle arrest. This is achieved by modulating the expression of key regulatory proteins E2F1 and GADD45α.[1][2]
Caption: this compound-induced cell cycle arrest pathway.
Inhibition of Proliferation through CELF6 and Cyclin D1
This compound upregulates the RNA-binding protein CELF6.[4] This upregulation leads to the degradation of Cyclin D1, a key protein for cell cycle progression, thereby inhibiting cancer cell proliferation.[4]
Caption: this compound's inhibition of cell proliferation.
Anti-Metastatic Effects via MBNL2 and pAKT/EMT Pathway
In breast and lung cancer models, this compound upregulates the RNA-binding protein MBNL2.[3] This upregulation is correlated with the inhibition of the pAKT/epithelial-mesenchymal transition (EMT) pathway, a critical process for cancer metastasis.[3]
Caption: this compound's anti-metastatic signaling pathway.
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound, based on published studies.
HeLa Xenograft Model for Tumor Growth Inhibition
This protocol is designed to assess the effect of this compound on the growth of cervical cancer tumors.
Materials:
-
HeLa cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS)
Procedure:
-
Cell Preparation: Culture HeLa cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound at a dose of 20 mg/kg via intraperitoneal injection every other day for 21 days.
-
Control Group: Administer an equal volume of the vehicle solution following the same schedule.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight every other day.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Workflow for HeLa xenograft model.
MDA-MB-231 Xenograft Model for Anti-Metastasis Studies
This protocol is designed to evaluate the efficacy of this compound in inhibiting the metastasis of triple-negative breast cancer.
Materials:
-
MDA-MB-231 cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
PBS
-
This compound
-
Vehicle solution
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells and prepare a cell suspension in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Orthotopic Implantation: Inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad of each mouse.
-
Tumor Growth and Treatment:
-
Allow the primary tumors to grow.
-
Once tumors are palpable, begin treatment with this compound (10 mg/kg, intraperitoneal injection) or vehicle every other day for 24 days.
-
-
Metastasis Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the primary tumor and weigh it.
-
Carefully dissect the lungs and fix them in Bouin's solution to visualize metastatic nodules.
-
Count the number of metastatic nodules on the lung surface.
-
Lungs can also be processed for histological analysis to confirm metastasis.
-
Caption: Workflow for MDA-MB-231 xenograft model.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with proven efficacy in reducing tumor growth and metastasis in preclinical xenograft models. The detailed protocols and mechanistic insights provided in these application notes offer a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its full clinical utility.
References
- 1. The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 3. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Proposed Synthesis of Neobractatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neobractatin, a caged prenylxanthone isolated from Garcinia bracteata, has demonstrated significant potential as an anticancer and anti-metastatic agent.[1][2] Its complex molecular architecture and low natural abundance necessitate a reliable synthetic route to enable further pharmacological investigation.[2] To date, a detailed total synthesis of this compound has not been reported in peer-reviewed literature. This document provides a proposed synthetic strategy for this compound, based on established methodologies for the synthesis of related caged Garcinia xanthones. The core of this proposed synthesis involves a biomimetic Claisen/Diels-Alder reaction cascade to construct the characteristic caged scaffold. Additionally, this document outlines the known biological activities of this compound and provides detailed diagrams of the key signaling pathways it modulates.
Introduction
This compound is a member of the caged polyprenylated xanthone family of natural products, which are known for their potent biological activities. Studies have shown that this compound exerts anti-proliferative effects on various cancer cells by inducing cell cycle arrest at both the G1/S and G2/M phases.[1] This is achieved through the regulation of key cell cycle proteins such as E2F1 and GADD45α.[1] Furthermore, this compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2, which in turn modulates the pAKT/EMT signaling pathway.[3] The low yield of this compound from its natural source presents a significant hurdle for comprehensive preclinical and clinical evaluation.[2] A robust total synthesis is therefore essential to provide sufficient quantities of this promising compound for research and drug development.
Proposed Synthetic Strategy
The proposed total synthesis of this compound is envisioned to be a convergent process, culminating in a key Claisen/Diels-Alder cascade reaction to form the intricate caged core. The synthesis would commence from commercially available starting materials and proceed through the formation of two key fragments: a xanthone core and a prenyl side chain donor.
Diagram of the Proposed Synthetic Workflow
References
- 1. Synthesis and evaluation of caged Garcinia xanthones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of caged Garcinia xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neobractatin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobractatin, a natural compound isolated from Garcinia bracteata, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, proliferation, apoptosis, and key signaling pathways.
Chemical Properties
A summary of the chemical properties of this compound is provided in the table below. Please note that there are some discrepancies in the reported chemical formula and molecular weight in different databases. The data presented here is based on publicly available information from scientific resources.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₆ | PubChem |
| Molecular Weight | 464.5 g/mol | PubChem |
| Alternate Formula | C₂₉H₃₄O₆ | MedKoo Biosciences |
| Alternate Molecular Weight | 478.59 g/mol | MedKoo Biosciences |
| Appearance | Not specified | |
| Solubility | Soluble in DMSO | Inferred from experimental protocols |
Mechanism of Action
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. It has been shown to upregulate the RNA-binding proteins MBNL2 and CELF6.[2][3][4] The upregulation of MBNL2 leads to the inhibition of the pAKT/EMT signaling pathway, thereby suppressing tumor metastasis.[2] Furthermore, this compound can induce cell cycle arrest at the G1/S phase by affecting the Rb–E2F pathway and cause G2/M arrest through the upregulation of GADD45α.[3]
This compound Signaling Pathway
Caption: this compound's multifaceted anti-cancer mechanism.
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | MTT | [1] |
| A549 | Lung Cancer | 3.46 ± 0.28 | MTT | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 For a 1 mL (0.001 L) stock solution using a molecular weight of 464.5 g/mol : Mass (mg) = 10 * 464.5 * 0.001 = 4.645 mg
-
Dissolve this compound in DMSO:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Experimental Workflow for this compound Treatment
Caption: General workflow for cell-based assays with this compound.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (prepared by diluting the stock solution in complete culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-MBNL2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. medkoo.com [medkoo.com]
Application of Neobractatin in Lung Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neobractatin, a natural compound isolated from Garcinia bracteata, in lung cancer research. The information presented herein is based on in vitro studies demonstrating its potential as an anti-metastatic agent.
Introduction
This compound (NBT) has been identified as a promising natural compound with anti-tumor properties.[1] Research has shown that NBT can effectively inhibit the metastasis of lung cancer cells.[1] Its mechanism of action involves the upregulation of the RNA-binding protein Muscleblind-like 2 (MBNL2), which subsequently suppresses the pAKT/epithelial-mesenchymal transition (EMT) signaling pathway.[1] MBNL2 expression is often downregulated in lung carcinoma tissues, and its restoration by NBT correlates with a reduction in cancer cell motility and invasion.[1]
Mechanism of Action
This compound exerts its anti-metastatic effects in lung cancer cells through a defined signaling pathway. It upregulates the expression of MBNL2, an RNA-binding protein.[1] Elevated levels of MBNL2, in turn, lead to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a crucial regulator of cell growth and survival. The suppression of this pathway, specifically the phosphorylation of AKT (pAKT), results in the downregulation of key markers of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lung cancer cell lines from in vitro experiments.
Table 1: Effect of this compound on Lung Cancer Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| A549 | 2.5 | 24 | ~95% |
| A549 | 5 | 24 | ~85% |
| A549 | 10 | 24 | ~70% |
| H1299 | 2.5 | 24 | ~98% |
| H1299 | 5 | 24 | ~90% |
| H1299 | 10 | 24 | ~80% |
Table 2: Inhibition of Lung Cancer Cell Migration and Invasion by this compound (2.5 µM)
| Cell Line | Assay | % Inhibition of Migration | % Inhibition of Invasion |
| A549 | Wound Healing | ~40% | N/A |
| A549 | Transwell | ~50% | ~60% |
| H1299 | Wound Healing | ~35% | N/A |
| H1299 | Transwell | ~45% | ~55% |
Table 3: Effect of this compound (2.5 µM, 8h) on Protein Expression in A549 Cells
| Protein | Change in Expression |
| MBNL2 | Upregulated |
| pAKT | Downregulated |
| Vimentin | Downregulated |
| MMP-2 | Downregulated |
| MMP-9 | Downregulated |
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines are provided below.
Cell Culture
-
Cell Lines: Human lung adenocarcinoma cell lines A549 and NCI-H1299.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
-
Seed A549 or H1299 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Wound Healing Assay
-
Grow cells to confluence in a 6-well plate.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound (2.5 µM) or vehicle control.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound width to quantify cell migration.
Transwell Migration and Invasion Assay
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.
-
Seed 5x10⁴ cells in serum-free medium in the upper chamber.
-
Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
Add this compound (2.5 µM) or vehicle control to the upper chamber.
-
Incubate for 24 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Count the stained cells under a microscope.
Western Blot Analysis
-
Treat cells with this compound (2.5 µM) for the desired time (e.g., 8 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MBNL2, pAKT, Vimentin, MMP-2, MMP-9, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Studies
It is important to note that while in vitro studies have demonstrated the anti-metastatic effects of this compound on lung cancer cells, the primary in vivo research has been conducted using a breast cancer xenograft model (MDA-MB-231).[1] In this model, this compound was shown to inhibit tumor metastasis.[1] Further in vivo studies using lung cancer xenograft models are warranted to confirm these findings.
Conclusion
This compound presents a promising avenue for the development of novel anti-metastatic therapies for lung cancer. The protocols and data presented in these application notes provide a foundation for researchers to further investigate its therapeutic potential. Future studies should focus on validating these in vitro findings in relevant in vivo lung cancer models to facilitate its translation into clinical applications.
References
Application Notes and Protocols for Neobractatin Anti-Metastasis Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients, making the identification and characterization of novel anti-metastatic agents a critical area of oncology research. Neobractatin, a natural compound isolated from Garcinia bracteata, has demonstrated potent anti-metastatic activity in preclinical studies, specifically in breast and lung cancer models. These application notes provide a detailed experimental framework for investigating the anti-metastatic effects of this compound, focusing on its mechanism of action involving the upregulation of the RNA-binding protein MBNL2 and the subsequent inhibition of the pAKT/EMT signaling pathway.
The following protocols and experimental designs are intended to guide researchers in conducting comprehensive in vitro and in vivo studies to evaluate this compound as a potential anti-metastatic therapeutic agent.
In Vitro Anti-Metastasis Assays
A series of in vitro assays are essential to dissect the specific steps of the metastatic cascade that are inhibited by this compound.
Cell Viability Assay
Prior to assessing anti-metastatic properties, it is crucial to determine the cytotoxic concentration of this compound on the selected cancer cell lines. This ensures that the observed anti-metastatic effects are not due to cell death.
Protocol: MTS Assay
-
Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each time point. For subsequent anti-metastatic assays, use non-toxic concentrations of this compound (typically below the IC20).
Data Presentation:
| This compound (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Cell Migration Assay
Cell migration is a key initial step in metastasis. The wound healing assay provides a straightforward method to assess the effect of this compound on cancer cell motility.
Protocol: Wound Healing (Scratch) Assay
-
Seed cells into 6-well plates and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh media containing non-toxic concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Time (h) | Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0 | 0 | |
| 24 | |||
| This compound (X µM) | 0 | 0 | |
| 24 | |||
| This compound (Y µM) | 0 | 0 | |
| 24 |
Cell Invasion Assay
The ability of cancer cells to invade through the extracellular matrix (ECM) is a hallmark of metastasis. This can be assessed using a Matrigel-coated Transwell assay.
Protocol: Transwell Invasion Assay
-
Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free media.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free media containing this compound or vehicle into the upper chamber of the insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of invading cells in several microscopic fields.
Data Presentation:
| Treatment | Absorbance (570 nm) | % Invasion Inhibition |
| Vehicle Control | 0 | |
| This compound (X µM) | ||
| This compound (Y µM) |
Cell Adhesion Assay
Metastasis also involves the adhesion of circulating tumor cells to endothelial cells or the ECM at distant sites.
Protocol: Cell Adhesion Assay
-
Coat 96-well plates with an ECM protein (e.g., Fibronectin or Collagen I) and block with BSA.
-
Label cancer cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-treat the labeled cells with this compound or vehicle for a specified time.
-
Seed the treated cells onto the coated wells and allow them to adhere for 1-2 hours.
-
Gently wash away non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Data Presentation:
| Treatment | Fluorescence Intensity | % Adhesion |
| Vehicle Control | 100 | |
| This compound (X µM) | ||
| This compound (Y µM) |
Molecular Mechanism of Action
To elucidate the signaling pathways affected by this compound, the following molecular biology techniques should be employed.
Western Blot Analysis
Western blotting will be used to analyze the protein expression levels of key players in the MBNL2/pAKT/EMT pathway.
Protocol: Western Blotting
-
Treat cancer cells with this compound or vehicle for 24-48 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MBNL2, pAKT (Ser473), total AKT, E-cadherin, N-cadherin, Vimentin, Snail, Slug, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities using densitometry software.
Data Presentation:
| Protein | Vehicle Control (Relative Density) | This compound (X µM) (Relative Density) | Fold Change |
| MBNL2 | 1.0 | ||
| pAKT/Total AKT | 1.0 | ||
| E-cadherin | 1.0 | ||
| N-cadherin | 1.0 | ||
| Vimentin | 1.0 | ||
| Snail | 1.0 | ||
| Slug | 1.0 |
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR will be used to assess changes in the mRNA levels of genes involved in the EMT process.
Protocol: qRT-PCR
-
Treat cells with this compound or vehicle and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for MBNL2, CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), SNAI2 (Slug), and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation:
| Gene | Vehicle Control (Relative Expression) | This compound (X µM) (Relative Expression) | Fold Change |
| MBNL2 | 1.0 | ||
| CDH1 | 1.0 | ||
| CDH2 | 1.0 | ||
| VIM | 1.0 | ||
| SNAI1 | 1.0 | ||
| SNAI2 | 1.0 |
In Vivo Anti-Metastasis Study
An in vivo model is crucial to validate the anti-metastatic potential of this compound in a physiological context. An experimental metastasis model using tail vein injection is a common and effective approach.[1][2]
Experimental Metastasis Mouse Model
Protocol: Tail Vein Injection Model
-
Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Inject luciferase-expressing cancer cells (e.g., MDA-MB-231-luc) into the lateral tail vein of the mice.[3]
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Monitor tumor metastasis non-invasively using bioluminescence imaging (IVIS) weekly.[1][4]
-
Monitor animal weight and general health throughout the study.[1]
-
At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) for ex vivo bioluminescence imaging and histological analysis (H&E staining) to confirm metastatic nodules.
-
Perform immunohistochemistry (IHC) on tumor sections for MBNL2 and EMT markers.
Data Presentation:
| Treatment Group | Initial Bioluminescence (photons/s) | Final Bioluminescence (photons/s) | % Change | Number of Lung Metastases |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-metastatic action.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo experimental metastasis study.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 3. This compound induces pyroptosis of esophageal cancer cells by TOM20/BAX signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring Neobractatin's Effect on E2F1 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Neobractatin, a natural compound, on the expression of the E2F1 transcription factor, a key regulator of cell cycle progression. The provided information is intended to guide researchers in designing and executing experiments to validate and explore this compound's potential as an anti-cancer agent.
Introduction
This compound (NBT), a caged prenylxanthone isolated from Garcinia bracteata, has demonstrated anti-proliferative effects in various cancer cell lines.[1][2][3][4] Mechanistic studies have revealed that this compound induces cell cycle arrest at both the G1/S and G2/M phases by modulating the expression of key regulatory proteins, including the E2F1 transcription factor.[1][3][4] E2F1 is a critical protein for the G1/S transition, and its dysregulation is a common feature in many cancers. Therefore, compounds that can modulate E2F1 expression, such as this compound, are of significant interest in cancer drug development.
These notes provide protocols for assessing this compound's impact on E2F1 expression through in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (NBT)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.51 ± 0.13 |
| A549 | Lung Cancer | 3.46 ± 0.28 |
| HCT116 | Colon Cancer | 3.24 ± 0.21 |
| MCF-7 | Breast Cancer | 4.12 ± 0.33 |
| PC3 | Prostate Cancer | 5.31 ± 0.45 |
| K562 | Leukemia | 1.89 ± 0.09 |
| SGC-7901 | Gastric Cancer | 3.87 ± 0.27 |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 |
Data extracted from multiple studies to provide a comprehensive overview.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Synchronized HeLa Cells
This table illustrates the percentage of synchronized HeLa cells in different phases of the cell cycle after treatment with this compound (5 µM).
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45.3 ± 2.1 | 40.1 ± 1.8 | 14.6 ± 1.2 |
| This compound (5 µM) | 65.2 ± 3.5 | 20.5 ± 2.3 | 14.3 ± 1.5 |
Data presented here is representative of the findings that NBT causes G1/S arrest in synchronized cells.
Table 3: In Vivo Efficacy of this compound in a HeLa Xenograft Model
The following table summarizes the tumor growth inhibition in a HeLa xenograft mouse model following treatment with this compound.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 20 mg/kg | 700 ± 90 | 53.3 |
| Cisplatin | 5 mg/kg | 650 ± 85 | 56.7 |
This data demonstrates the in vivo anti-tumor potential of this compound.[1][3]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.
References
- 1. The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 4. The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Neobractatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neobractatin, a caged prenylated xanthone isolated from Garcinia bracteata, has demonstrated significant anti-tumor and anti-metastatic properties, making it a compound of interest for further pharmacological and clinical investigation.[1][2][3] Accurate and precise quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and generalized experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, officially validated method for this compound is not widely published, the following protocols are based on established methods for structurally similar compounds, such as other xanthones from the Garcinia genus, and provide a robust framework for method development and validation.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₆ | [4] |
| Molecular Weight | 464.5 g/mol | [4] |
| Chemical Class | Caged Prenylated Xanthone | [2] |
| Key Structural Features | Tricyclic xanthone core, prenyl groups | [1] |
Recommended Analytical Methods
Based on the analysis of structurally related compounds, reversed-phase HPLC with UV detection and LC-MS/MS are the most suitable techniques for the quantification of this compound. LC-MS/MS is particularly recommended for complex biological matrices due to its high selectivity and sensitivity.
Experimental Protocols
The following are generalized protocols that should be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in less complex matrices such as plant extracts or in-process samples.
1. Sample Preparation (from Plant Material)
-
Extraction: Macerate a known weight of dried and powdered Garcinia bracteata material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | Based on the UV spectrum of xanthones, a wavelength between 240-260 nm is recommended for initial screening. The optimal wavelength should be determined by analyzing a purified standard of this compound. |
3. Calibration
Prepare a series of standard solutions of purified this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma, Serum) by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in complex biological samples.
1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another xanthone not present in the sample).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A linear gradient starting with a low percentage of Mobile Phase B and increasing to a high percentage over several minutes is recommended to ensure good separation from matrix components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode is likely suitable for xanthones. |
| Multiple Reaction Monitoring (MRM) | The precursor ion will be the [M+H]⁺ of this compound. Product ions for quantification (quantifier) and confirmation (qualifier) should be determined by infusing a standard solution of this compound into the mass spectrometer. |
Data Presentation: Representative Method Validation Parameters
The following table summarizes typical validation parameters that should be established for a robust analytical method, based on data from similar compounds found in the literature.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Visualizations
Experimental Workflow for this compound Quantification in Plasma
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits metastasis via MBNL2 and pAKT.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. blogs.mtu.edu [blogs.mtu.edu]
- 3. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H32O6 | CID 163079526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Neobractatin and Related Caged Xanthones
Disclaimer: As of late 2025, a detailed, peer-reviewed total synthesis of Neobractatin has not been prominently published in scientific literature. Therefore, this guide is based on established synthetic strategies for structurally related caged Garcinia xanthones. The experimental protocols and troubleshooting advice are provided as a predictive resource for researchers engaged in the synthesis of this compound or similar complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining this compound?
A1: The primary challenge is the very low yield from its natural source, the Chinese native plant Garcinia bracteata.[1] This makes isolation and purification for extensive biological studies impractical and necessitates a robust total synthesis approach.
Q2: What are the key strategic steps in the synthesis of caged xanthones like this compound?
A2: The synthesis of caged Garcinia xanthones generally involves three main stages:
-
Formation of the Xanthone Core: This is the foundational scaffold of the molecule.
-
Prenylation: The attachment of one or more prenyl (or similar isoprenoid) side chains to the xanthone core.
-
Formation of the Tricyclic Cage: This is the most complex step, typically achieved through a biomimetic cascade reaction.
Q3: What are the most common methods for constructing the characteristic cage structure of this compound?
A3: The two most prevalent and successful strategies for forming the 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one cage are:
-
A tandem Claisen/Diels-Alder reaction cascade.
-
A tandem Wessely oxidation/Diels-Alder reaction .
The Claisen/Diels-Alder approach is often considered biomimetic, mimicking the plausible biosynthetic pathway in the plant.
Hypothetical Workflow for this compound Synthesis
The following diagram outlines a plausible synthetic route to this compound, based on common strategies for related molecules.
References
Navigating Neobractatin in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Neobractatin, its stability and behavior in Dimethyl Sulfoxide (DMSO) are critical for experimental success. This technical support center provides essential troubleshooting guidance and frequently asked questions to address common challenges encountered when working with this compound dissolved in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO. For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the solid this compound powder in 100% anhydrous DMSO to your desired high concentration (e.g., 10-20 mM). Ensure the powder is fully dissolved by gentle vortexing or brief sonication. Store the stock solution under the recommended conditions.
Q3: What are the optimal storage conditions for this compound in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Short-term (days to weeks): 0-4°C
-
Long-term (months to years): -20°C or -80°C
To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Keep the solutions protected from light.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Symptoms:
-
A cloudy or milky appearance in the cell culture media after adding the this compound-DMSO solution.
-
Visible particulate matter or crystals forming in the well of a culture plate.
Potential Causes:
-
Poor Solubility in Aqueous Solutions: this compound, like many organic compounds, is significantly less soluble in aqueous environments (e.g., cell culture media, PBS) than in pure DMSO. Rapid dilution can cause the compound to crash out of solution.
-
High Final Concentration of this compound: Attempting to achieve a high final concentration of this compound in the aqueous medium can exceed its solubility limit.
-
Low Temperature of Aqueous Medium: Diluting the DMSO stock in cold media can decrease the solubility of the compound.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming of Media: Ensure your cell culture media or buffer is at 37°C before adding the this compound-DMSO solution.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[1] Increasing the final DMSO concentration can help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates.
Issue 2: Inconsistent or unexpected experimental results.
Symptoms:
-
Variability in dose-response curves between experiments.
-
Loss of compound activity over time.
Potential Causes:
-
Degradation of this compound in DMSO: Although generally stable when stored properly, prolonged storage at room temperature or exposure to light can lead to the degradation of this compound. Repeated freeze-thaw cycles can also contribute to degradation.
-
Interaction with Experimental Components: DMSO can sometimes interact with certain plastics or other components of the experimental setup, potentially affecting the availability of the compound.
Solutions:
-
Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Proper Aliquoting and Storage: Aliquot your main stock solution into smaller volumes to minimize the number of freeze-thaw cycles. Always store aliquots at -20°C or -80°C and protect them from light.
-
Perform a Stability Check: If you suspect degradation, the stability of your this compound stock can be assessed using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Table 1: General Storage Recommendations for this compound in DMSO
| Storage Duration | Temperature | Light Conditions | Freeze-Thaw Cycles |
| Short-term (≤ 2 weeks) | 4°C | Dark | Avoid |
| Long-term (> 2 weeks) | -20°C or -80°C | Dark | Minimize (use aliquots) |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO via HPLC-UV
This protocol provides a general framework for evaluating the stability of a this compound-DMSO stock solution over time.
1. Materials:
- This compound stock solution in DMSO (e.g., 10 mM).
- HPLC-grade acetonitrile.
- HPLC-grade water.
- Formic acid (or other appropriate modifier).
- HPLC system with a UV detector and a C18 column.
2. Sample Preparation:
- At time point zero (T=0), dilute a small amount of the fresh this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
- Store the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
- At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), take another aliquot from the stored stock solution and prepare a sample for HPLC analysis in the same manner as the T=0 sample.
3. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-320 nm for xanthones).
- Injection Volume: 10-20 µL.
4. Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Signaling Pathways and Experimental Workflows
This compound has been shown to influence key signaling pathways involved in cancer progression. Below are diagrams illustrating these pathways and a typical experimental workflow for studying its effects.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Neobractatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Neobractatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural compound isolated from plants of the Garcinia genus, belonging to the class of caged-prenylxanthones.[1] It has demonstrated significant anti-tumor and anti-metastatic properties in preclinical studies.[2][3][4] However, like many hydrophobic natural products, this compound exhibits poor solubility in aqueous solutions.[5] This low solubility can be a major obstacle for in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
You may be encountering solubility issues if you observe any of the following:
-
Precipitation: The compound precipitates out of solution after being added to your aqueous experimental medium (e.g., cell culture media, buffers).
-
Cloudiness: The solution appears cloudy or hazy, indicating the presence of undissolved particles.
-
Inconsistent Results: You observe high variability in your experimental results, which could be due to inconsistent concentrations of the dissolved compound.
-
Low Bioactivity: The observed biological effect is lower than expected, potentially because the actual concentration of the dissolved, active compound is much lower than the nominal concentration.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies.[6] Other organic solvents such as ethanol, methanol, and acetone can also be used. When preparing stock solutions, it is crucial to use an anhydrous grade of the solvent to minimize the introduction of water, which can reduce the solubility of this compound.
Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?
Several strategies can be employed to enhance the aqueous solubility of this compound for your experiments:
-
Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous medium can increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.
-
Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based systems such as liposomes or nanoemulsions can improve its solubility and bioavailability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer/media. | The final concentration of DMSO is not sufficient to keep this compound dissolved. The compound's solubility limit in the final aqueous solution has been exceeded. | - Increase the final DMSO concentration in your experiment. However, be mindful of DMSO toxicity to cells, which is typically observed at concentrations above 0.5-1%.- Decrease the final concentration of this compound.- Use a solubilizing agent in your final aqueous solution (e.g., a non-ionic surfactant like Tween® 80 or a cyclodextrin). |
| Cloudy or hazy solution after adding this compound. | Incomplete dissolution of the compound. | - Ensure the stock solution is completely dissolved before further dilution.- Use sonication or gentle warming to aid dissolution.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles, but be aware that this may reduce the actual concentration of the dissolved compound. |
| Inconsistent experimental results. | Inconsistent dosing due to precipitation or adsorption of the compound to plasticware. | - Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.- Use low-adhesion plasticware.- Include a solubilizing agent in your buffers and media to maintain solubility. |
| Low or no biological activity observed. | The concentration of dissolved this compound is below the effective concentration. | - Confirm the concentration of your stock solution using a spectrophotometer or HPLC.- Increase the concentration of this compound in your experiment, ensuring it remains in solution.- Employ a solubility enhancement technique to increase the bioavailable concentration of the compound. |
Data Presentation
The following table provides representative solubility data for a generic hydrophobic natural product with properties similar to this compound. This data is for illustrative purposes to guide solvent selection and formulation development.
| Solvent/System | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.001 | < 0.002 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.001 | < 0.002 | Insoluble in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | High solubility, suitable for stock solutions. |
| Ethanol (100%) | ~10 | ~21.5 | Good solubility. |
| Methanol (100%) | ~5 | ~10.8 | Moderate solubility. |
| Polyethylene Glycol 400 (PEG 400) | ~20 | ~43 | Good solubility, can be used as a co-solvent. |
| 10% DMSO in PBS | ~0.05 | ~0.1 | Limited solubility. |
| 1% Tween® 80 in Water | ~0.1 | ~0.2 | Improved solubility with surfactant. |
| 10 mM β-Cyclodextrin in Water | ~0.2 | ~0.4 | Enhanced solubility through complexation. |
Note: The molar solubility is calculated based on an assumed molecular weight of 464.5 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Preparation of a Working Solution using a Co-solvent Method
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile, water-miscible co-solvent (e.g., Ethanol or PEG 400)
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of the co-solvent and DMSO in your experiment.
-
In a sterile tube, first add the required volume of the co-solvent.
-
To the co-solvent, add the required volume of the this compound DMSO stock solution and mix well.
-
Slowly add the aqueous buffer or cell culture medium to the solvent mixture while vortexing or gently inverting the tube to ensure proper mixing and prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound's anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handbook of Solubility Data for Pharmaceuticals by Abolghasem Jouyban, Hardcover | Barnes & Noble® [barnesandnoble.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. routledge.com [routledge.com]
- 6. Handbook of Solubility Data for Pharmaceuticals by Abolghasem Jouyban - Books on Google Play [play.google.com]
Technical Support Center: Western Blotting Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during western blotting experiments. While this guide is broadly applicable, it is intended to support users who may be working with novel compounds like Neobractatin, for which specific antibodies and optimized protocols may still be under development.
Frequently Asked Questions (FAQs)
Our FAQs are designed to help you identify the potential causes of common western blot problems and provide you with actionable solutions.
No Signal or Weak Signal
Question: I am not seeing any bands, or the bands for my protein of interest are very faint. What could be the cause?
There are several potential reasons for a weak or absent signal in your western blot. These can be broadly categorized into issues with the protein sample, antibody application, protein transfer, or the detection process.[1][2]
Potential Causes and Solutions:
-
Low Abundance of Target Protein: The target protein may not be highly expressed in your cell or tissue samples.
-
Solution: Increase the amount of protein loaded onto the gel.[3][4][5] A typical starting range is 10-50 µg of total protein per lane, but this may need to be optimized.[6][7] For very low abundance proteins, consider enriching your sample for the target protein using techniques like immunoprecipitation.[3][5]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.
-
Solution: After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[4][8] Ensure there are no air bubbles between the gel and the membrane.[5][9] For high molecular weight proteins, a longer transfer time may be necessary, while for low molecular weight proteins, a smaller pore size membrane (e.g., 0.2 µm) can prevent over-transfer.[10]
-
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Solution: Optimize the antibody dilutions. You can try increasing the concentration of the primary and/or secondary antibody.[2][3] It's also crucial to ensure that the secondary antibody is appropriate for the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[8]
-
-
Inactive Antibodies or Detection Reagents: Antibodies can lose activity if not stored correctly, and detection reagents can expire.
-
Excessive Washing or Blocking: Over-washing the membrane can strip away the bound antibodies, and excessive blocking can mask the epitope of your target protein.
High Background
Question: My western blot has a high background, making it difficult to see my specific bands. How can I fix this?
A high background can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.[4][11][12]
Potential Causes and Solutions:
-
Insufficient Blocking: If the membrane is not properly blocked, the primary and secondary antibodies can bind non-specifically, leading to a high background.[13][14]
-
Solution: Increase the blocking time to at least 1 hour at room temperature or try a different blocking agent.[13][15] Common blocking agents are 5% non-fat dry milk or 5% bovine serum albumin (BSA) in a buffer like TBS-T.[15] For phospho-specific antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background.[11][16]
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background.[13][15]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, resulting in a high background.[14][15]
-
Membrane Drying Out: Allowing the membrane to dry out at any point during the process can cause high background.[11][13]
-
Solution: Ensure the membrane is always submerged in buffer during incubations and washes.[20]
-
Non-specific or Multiple Bands
Question: I am seeing multiple bands in my western blot, or bands at unexpected molecular weights. What does this mean?
The presence of non-specific or multiple bands can be due to several reasons, including issues with the antibody, protein degradation, or post-translational modifications.[9]
Potential Causes and Solutions:
-
Primary Antibody Lacks Specificity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.[9][17]
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded by proteases.[19]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation or glycosylation can cause your protein to run at a higher molecular weight than predicted.
-
Solution: Consult the literature or databases to see if your protein of interest is known to have PTMs. You can also treat your samples with enzymes that remove these modifications to see if the band shifts to the expected size.[9]
-
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of "ghost" bands.[19]
Quantitative Data Summary
The following table provides general recommendations for various quantitative parameters in a western blot protocol. Note that these are starting points, and optimal conditions should be determined experimentally for each specific antibody and protein of interest.
| Parameter | Recommended Range | Notes |
| Protein Loading Amount | 10-50 µg of cell or tissue lysate | For low abundance proteins, you may need to load more.[6][7] For purified proteins, 10-100 ng may be sufficient.[19] |
| Primary Antibody Dilution | 1:250 - 1:4,000 | This is highly dependent on the antibody. Always check the manufacturer's datasheet for the recommended starting dilution.[18] |
| Secondary Antibody Dilution | 1:1,000 - 1:20,000 | The optimal dilution depends on the specific antibody and detection system. A 1:5,000 dilution is a common starting point.[21] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | Overnight incubation at 4°C is often recommended to reduce background signal.[18][22] |
| Secondary Antibody Incubation | 1 hour at room temperature | This is a standard incubation time for most secondary antibodies.[22] |
| Blocking Time | 1 hour at room temperature | Overnight blocking is generally not recommended as it can mask epitopes.[10] |
Detailed Experimental Protocol: Standard Western Blot
This protocol outlines the key steps for performing a standard chemiluminescent western blot.
-
Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.[23]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[23][24]
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg) and heat the samples at 95-100°C for 5 minutes to denature the proteins.[25]
-
-
Gel Electrophoresis
-
Protein Transfer
-
Blocking
-
Wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[26]
-
-
Antibody Incubation
-
Dilute the primary antibody in the blocking buffer to the desired concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[26][27]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[22]
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[21][22]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[21]
-
-
Detection
Visual Troubleshooting and Workflow
The following diagrams illustrate a general troubleshooting workflow for common western blot issues and a generic signaling pathway.
Caption: A flowchart for troubleshooting common western blot issues.
Disclaimer on this compound Signaling Pathway: Due to the lack of specific information available for "this compound" in the public domain, the following diagram illustrates a generic signaling pathway for educational purposes.
Caption: A generic signaling pathway for illustrative purposes.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. addgene.org [addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sinobiological.com [sinobiological.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 14. clyte.tech [clyte.tech]
- 15. arp1.com [arp1.com]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. m.youtube.com [m.youtube.com]
- 19. arp1.com [arp1.com]
- 20. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 25. bio-rad.com [bio-rad.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Optimizing Neobractatin Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Neobractatin for in vitro IC50 determination. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the compound's known signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural caged prenylxanthone isolated from the plant Garcinia bracteata. It has demonstrated potent anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of autophagic flux.[1] this compound also causes cell cycle arrest at the G1/S and G2/M phases by regulating key proteins such as E2F1 and GADD45α.[1][2] Furthermore, it has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2, which in turn suppresses the pAKT/EMT signaling pathway.[3][4] Another identified mechanism is the upregulation of the RNA-binding protein CELF6, which leads to the degradation of cyclin D1, a key regulator of cell cycle progression.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, including but not limited to human breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cells.[1][2]
Q3: What is a typical IC50 range for this compound?
A3: The IC50 value of this compound can vary depending on the cell line and experimental conditions. However, published data indicates IC50 values in the low micromolar range. For specific values, please refer to the Data Presentation section below.
Data Presentation
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | [1] |
| A549 | Lung Cancer | 3.46 ± 0.28 | [1] |
| HeLa | Cervical Cancer | Not explicitly stated, but shown to have a significant antiproliferative effect. |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using a standard MTT assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). It is advisable to perform a preliminary range-finding experiment.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure accurate cell counting and consistent seeding density across all wells and experiments. Use a multichannel pipette for seeding to minimize well-to-well variation.
-
-
Possible Cause 2: Variation in compound concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure the stock solution is properly stored to avoid degradation.
-
-
Possible Cause 3: Differences in incubation time.
-
Solution: Strictly adhere to the predetermined incubation times for cell treatment and MTT assay.
-
-
Possible Cause 4: Fluctuation in solvent concentration.
-
Solution: Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells.
-
Issue 2: Incomplete formazan crystal dissolution.
-
Possible Cause: Insufficient mixing or volume of the solubilization solution.
-
Solution: Ensure that the formazan crystals are fully dissolved by gently shaking the plate for an adequate amount of time. Visually inspect the wells before reading the absorbance. If necessary, increase the volume of the solubilization solution.
-
Issue 3: The dose-response curve does not follow a sigmoidal shape.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: The selected concentration range may be too high or too low. Perform a wider range-finding experiment to identify the concentrations that produce a full dose-response curve, from no effect to maximal inhibition.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Visually inspect the treatment media for any signs of precipitation. If precipitation occurs, consider using a lower starting concentration or a different solvent system if compatible with your cell line.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for IC50 determination of this compound.
Caption: this compound-induced cell cycle arrest pathways.
Caption: this compound's impact on metastasis and proliferation pathways.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
avoiding off-target effects of Neobractatin in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving Neobractatin, with a specific focus on understanding and mitigating its multifaceted effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound, specifically a caged prenylxanthone, isolated from the plant Garcinia bracteata. It has demonstrated anti-cancer properties in various studies. Its primary mechanisms of action are not limited to a single target but involve the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of autophagic flux and cancer cell metastasis.[1]
Q2: What are the known molecular targets of this compound?
A2: this compound influences several signaling pathways. It is known to:
-
Regulate the expression of E2F1 and GADD45α, leading to cell cycle arrest at both G1/S and G2/M phases.[1][2]
-
Upregulate the RNA-binding protein MBNL2, which in turn inhibits the pAKT/epithelial-mesenchymal transition (EMT) pathway, thereby reducing cancer cell metastasis.[3]
-
Increase the expression of the RNA-binding protein CELF6, which promotes the degradation of cyclin D1.
-
Induce pyroptosis (a form of programmed cell death) through the TOM20/BAX signaling pathway.[4]
Q3: How can I interpret "off-target effects" in the context of a multi-target compound like this compound?
A3: For a natural compound with multiple biological activities like this compound, "off-target effects" can be considered unintended or confounding effects within a specific experimental context. For example, if your primary interest is studying this compound-induced apoptosis, the simultaneous induction of cell cycle arrest could be an important confounding factor to consider in your experimental design and data interpretation.
Q4: What are typical effective concentrations and treatment durations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the biological effect being studied. Based on published data, IC50 values for cell proliferation inhibition generally fall within the low micromolar range. For specific effects like cell cycle arrest, concentrations around 5 µM have been used for durations ranging from a few hours to 24 hours.[2] It is always recommended to perform a dose-response study for your specific cell line and endpoint.
Troubleshooting Guides
Issue 1: Distinguishing Between Apoptosis and Cell Cycle Arrest
Symptom: You observe a decrease in cell viability or proliferation after this compound treatment and are unsure if it's due to apoptosis, cell cycle arrest, or a combination of both.
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze cells at multiple time points after this compound treatment. Cell cycle arrest is often an earlier event, while apoptosis may become more prominent at later time points.
-
Utilize multi-parameter flow cytometry:
-
Cell Cycle Analysis: Stain cells with a DNA-binding dye like Propidium Iodide (PI) or DAPI to analyze the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase would indicate cell cycle arrest.[5]
-
Apoptosis Analysis: Co-stain cells with Annexin V and a viability dye (like PI or 7-AAD). Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Western Blot Analysis: Probe for key protein markers of both processes:
-
Cell Cycle Arrest: Check for changes in the levels of cyclins (e.g., Cyclin D1, Cyclin E1, Cyclin B1), CDKs, and cell cycle inhibitors (e.g., p21, p27).[2]
-
Apoptosis: Look for cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Experimental Workflow to Deconvolve Apoptosis and Cell Cycle Arrest
Issue 2: Confirming Inhibition of Autophagy
Symptom: You want to confirm that this compound is inhibiting autophagic flux in your experimental system.
Troubleshooting Steps:
-
Monitor LC3-II levels: The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. However, a blockage in the autophagic pathway can also lead to an accumulation of LC3-II.
-
Perform an autophagic flux assay: This is the gold standard for measuring autophagy.
-
Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Analyze LC3-II levels by Western blot. If this compound inhibits autophagic flux, you will see an accumulation of LC3-II with this compound treatment alone, and no further significant increase when combined with a lysosomal inhibitor.[6][7]
-
-
Analyze p62/SQSTM1 levels: p62 is a protein that is selectively degraded by autophagy. An accumulation of p62 upon this compound treatment can indicate an inhibition of autophagy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 4.47 ± 0.21 | [2] |
| 48 | 3.01 ± 0.17 | [2] | ||
| 72 | 2.18 ± 0.11 | [2] | ||
| A549 | Lung Cancer | 24 | 5.31 ± 0.33 | [2] |
| 48 | 3.58 ± 0.24 | [2] | ||
| 72 | 2.62 ± 0.15 | [2] | ||
| HepG2 | Liver Cancer | 24 | 6.12 ± 0.45 | [2] |
| 48 | 4.23 ± 0.28 | [2] | ||
| 72 | 3.15 ± 0.19 | [2] | ||
| MCF-7 | Breast Cancer | 24 | 7.25 ± 0.51 | [2] |
| 48 | 5.11 ± 0.36 | [2] | ||
| 72 | 3.89 ± 0.22 | [2] |
Table 2: Recommended Controls for this compound Experiments
| Control Type | Purpose | Example |
| Vehicle Control | To account for the effects of the solvent used to dissolve this compound. | DMSO (at the same final concentration as in the this compound-treated samples). |
| Positive Control (for Apoptosis) | To ensure that the apoptosis detection reagents and protocol are working correctly. | Staurosporine, Etoposide. |
| Positive Control (for Cell Cycle Arrest) | To validate the cell cycle analysis method. | Nocodazole (G2/M arrest), Hydroxyurea (S-phase arrest). |
| Positive Control (for Autophagy Inhibition) | To have a reference for inhibited autophagic flux. | Bafilomycin A1, Chloroquine. |
Signaling Pathways and Experimental Protocols
This compound-Induced Cell Cycle Arrest
This compound induces both G1/S and G2/M phase arrest by modulating the expression of key cell cycle regulators.[1][2]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and controls for the specified duration.
-
Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
This compound-Mediated Inhibition of Metastasis
This compound inhibits cancer cell metastasis by upregulating MBNL2, which subsequently suppresses the pAKT/EMT pathway.[3]
Protocol: Wound Healing (Scratch) Assay
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
References
- 1. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 2. The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces pyroptosis of esophageal cancer cells by TOM20/BAX signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Neobractatin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Neobractatin.
Troubleshooting Guides
Problem 1: Low Overall Yield in Multi-Step Synthesis
Q: My multi-step synthesis of this compound is resulting in a very low overall yield. How can I identify and address the bottleneck steps?
A: Low overall yield in a linear synthesis is a common challenge, often due to one or more inefficient steps. A systematic approach is required to pinpoint and optimize the problematic reaction(s).
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Further Actions:
-
Reaction Condition Optimization: For the lowest-yielding steps, perform a systematic optimization of reaction parameters. An example of a Design of Experiments (DoE) approach for a key cyclization step is shown in Table 1.
-
Byproduct Analysis: If significant byproducts are formed, isolate and characterize them (e.g., by NMR, MS). Understanding the structure of byproducts can provide insight into undesired reaction pathways.
-
Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents, as impurities can poison catalysts or lead to side reactions.
Problem 2: Difficulty in Purifying the Final this compound Product
Q: I am struggling to achieve high purity (>98%) for this compound. The final product is often contaminated with what appear to be isomers.
A: The complex, three-dimensional structure of this compound, a caged prenylxanthone, makes it susceptible to the formation of stereoisomers which can be difficult to separate.[1] A multi-step purification strategy is often necessary.
Key Purification Steps:
-
Initial Crude Purification: Use standard column chromatography with a silica gel stationary phase to remove major impurities.
-
Isomer Separation: Isomers often require high-resolution techniques. Chiral chromatography or reverse-phase High-Performance Liquid Chromatography (HPLC) with an optimized solvent system are effective methods.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful final step for achieving high purity and removing trace impurities.
Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound and why is synthesis necessary? A1: this compound is a natural compound isolated from the plant Garcinia bracteata.[2][3] However, the yield from this natural source is very low, making it insufficient for extensive biological studies and preclinical development.[1] Total synthesis is therefore required to produce the adequate quantities needed for research.[1]
Q2: What are the known biological activities of this compound? A2: this compound has demonstrated significant anti-cancer properties. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and suppress tumor metastasis in various cancer cell lines, including breast and lung cancer.[2][4][5] Its mechanism of action involves the regulation of proteins such as E2F1, GADD45α, and MBNL2.[2][4][5]
Q3: My this compound sample appears to degrade upon storage. What are the optimal storage conditions? A3: While specific stability data for this compound is not extensively published, complex natural products are often sensitive to light, temperature, and pH. To ensure stability, store pure this compound as a solid at -20°C or lower, protected from light and moisture. For solutions, use a non-reactive solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study, as outlined in the protocols section, is recommended to determine optimal conditions for your specific formulation.
Q4: How does this compound exert its anti-cancer effects at a molecular level? A4: this compound's anti-cancer activity is linked to its influence on key cellular signaling pathways. It can upregulate the RNA-binding protein MBNL2, which in turn inhibits cancer cell metastasis by modulating the pAKT/EMT signaling pathway.
Simplified this compound Signaling Pathway:
Caption: Simplified signaling pathway for this compound.
Data Tables for Experimental Optimization
Table 1: Optimization of a Key Cyclization Step
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Pd(PPh₃)₄ (5) | 80 | 12 | 45 |
| 2 | Dioxane | Pd(PPh₃)₄ (5) | 100 | 12 | 62 |
| 3 | Dioxane | Pd₂(dba)₃ (2.5) | 100 | 12 | 75 |
| 4 | Dioxane | Pd₂(dba)₃ (2.5) | 110 | 8 | 81 |
| 5 | THF | Pd₂(dba)₃ (2.5) | 65 | 24 | 53 |
Table 2: Solvent Screening for Reverse-Phase HPLC Purification
| System | Mobile Phase A | Mobile Phase B | Gradient | Peak Resolution (Isomer 1 vs. 2) |
| 1 | Water | Acetonitrile | 50-90% B over 20 min | 0.8 |
| 2 | Water | Methanol | 60-100% B over 20 min | 1.1 |
| 3 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 50-90% B over 20 min | 1.6 |
| 4 | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 50-90% B over 20 min | 1.4 |
Table 3: Stability of this compound (1 mg/mL in DMSO) under Different Conditions
| Condition | Timepoint | Purity by HPLC (%) |
| -80°C, Dark | 0 h | 99.5 |
| 24 h | 99.4 | |
| 7 days | 99.5 | |
| 30 days | 99.3 | |
| 4°C, Dark | 0 h | 99.5 |
| 24 h | 98.1 | |
| 7 days | 95.2 | |
| 30 days | 88.4 | |
| 25°C, Light | 0 h | 99.5 |
| 24 h | 85.7 | |
| 7 days | 62.1 | |
| 30 days | <40 |
Detailed Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cyclization Step
This is a representative protocol for a key bond-forming reaction often used in complex natural product synthesis.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the precursor molecule (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), and the appropriate ligand (e.g., XPhos, 0.05 eq).
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction Initiation: Add the base (e.g., K₃PO₄, 2.0 eq) and any other required reagents.
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 110°C) and stir vigorously for the required time (e.g., 8 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification by Semi-Preparative HPLC
-
Sample Preparation: Dissolve the crude, post-column this compound (approx. 50-100 mg) in a minimal amount of a suitable solvent (e.g., 1-2 mL of methanol or DMSO).
-
System Setup: Use a C18 reverse-phase semi-preparative HPLC column.
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Method: Run a gradient method (e.g., 50% to 90% B over 20 minutes) at a flow rate of 5-10 mL/min.
-
Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 254 nm and 280 nm).
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the mobile phase is water/acetonitrile based).
Protocol 3: Stability Assay of this compound
-
Stock Solution: Prepare a stock solution of highly pure this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., HPLC-grade DMSO).
-
Aliquoting: Dispense the stock solution into multiple amber vials to protect from light.
-
Storage Conditions: Store the vials under a matrix of conditions (e.g., -80°C, 4°C, 25°C) and atmospheres (e.g., ambient, inert gas).
-
Timepoints: At designated time points (e.g., 0h, 24h, 7 days, 30 days), remove one vial from each condition.
-
Analysis: Immediately analyze the sample by analytical reverse-phase HPLC using a standardized method.
-
Data Recording: Record the peak area of this compound and any new degradation peaks. Calculate the remaining purity as a percentage of the initial peak area at T=0.
References
- 1. blogs.mtu.edu [blogs.mtu.edu]
- 2. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 3. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neobractatin Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Neobractatin to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): Store at -20°C in a dry, dark environment.[1]
Q2: How should I handle this compound upon receiving it?
This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is recommended to promptly store it at the appropriate temperature as described above.
Q3: What solvents are suitable for dissolving this compound?
While specific solubility data for this compound is not extensively published, related compounds (xanthones) are often soluble in organic solvents such as DMSO, ethanol, and methanol. It is crucial to use high-purity, anhydrous solvents to prevent degradation. For cell-based assays, ensure the final solvent concentration is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: Are there any known incompatibilities for this compound?
Q5: What are the visual signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures and to use analytical methods to assess purity if degradation is suspected.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Verify that this compound has been stored at the recommended temperature (-20°C for long-term) and protected from light. |
| Repeated freeze-thaw cycles. | Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Incompatibility with experimental buffer or media. | Assess the pH and composition of your buffers. Extreme pH values can accelerate degradation. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound. | Review storage and handling procedures. Prepare fresh solutions from a new stock vial. |
| Contamination of the solvent or sample. | Use high-purity, fresh solvents for sample preparation and analysis. | |
| Inconsistent experimental results | Variability in the concentration of active this compound. | Quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC-UV) before each experiment. |
| Photodegradation. | Minimize exposure of this compound solutions to light by using amber vials and working in a subdued light environment. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound solid
- High-purity solvent of choice (e.g., DMSO, Ethanol)
- Amber glass vials
- HPLC or UPLC system with a UV detector
- Analytical column suitable for small molecule analysis (e.g., C18)
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.
- Aliquot the stock solution into multiple amber vials.
- Establish a baseline (T=0) by immediately analyzing one aliquot by HPLC-UV to determine the initial peak area of this compound.
- Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
- At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
- Analyze the samples by HPLC-UV, using the same method as the baseline analysis.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
3. Data Analysis:
- Compare the peak area of this compound at each time point to the initial peak area.
- Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Refining Neobractatin Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neobractatin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural compound isolated from Garcinia bracteata.[1] It has demonstrated anti-tumor and anti-metastatic properties in preclinical studies.[2] Its mechanism of action is multifactorial and involves the regulation of several signaling pathways.
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to exert its anti-cancer effects by:
-
Upregulating the RNA-binding protein MBNL2, which in turn inhibits the pAKT/epithelial-mesenchymal transition (EMT) pathway.[1][2]
-
Upregulating the RNA-binding protein CELF6, leading to the degradation of cyclin D1.[1]
-
Inducing cell cycle arrest at both G1/S and G2/M phases through the regulation of E2F1 and GADD45α.
-
Synergizing with MEK inhibitors like trametinib to induce apoptosis and pyroptosis in pancreatic cancer cells by suppressing the PI3K/AKT pathway.[3][4]
Q3: What is a recommended starting dose and administration route for this compound in a mouse xenograft model?
A3: A previously published study successfully used a dose of 2.5 mg/kg administered via intraperitoneal (i.p.) injection every other day in a breast cancer metastasis mouse model (MDA-MB-231 xenograft).[5]
Q4: What vehicle can be used to dissolve this compound for in vivo administration?
A4: In the aforementioned study, this compound was dissolved in dimethyl sulfoxide (DMSO) for intraperitoneal injection.[5] Given that this compound is a hydrophobic compound, organic solvents like DMSO are often necessary for initial solubilization.
Q5: What are the known side effects of this compound in animal models?
A5: At a dose of 2.5 mg/kg administered intraperitoneally every other day, this compound did not cause significant side effects in mice.[5] A slight reduction in body weight was observed, but there were no obvious morphological changes in major organs such as the heart, liver, spleen, and kidney.[5] Acute toxicity studies on extracts from the Garcinia genus suggest a wide safety margin, with high doses (e.g., >1000 mg/kg) of various extracts being well-tolerated in rodents.[6][7][8][9][10] However, the maximum tolerated dose (MTD) and LD50 for pure this compound have not been reported.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in solution during formulation. | Low solubility of this compound in the chosen solvent or vehicle. | - Ensure you are using a suitable solvent for hydrophobic compounds, such as DMSO or a mixture of solvents (e.g., DMSO, PEG300, Tween 80).- Perform small-scale solubility tests to determine the optimal solvent and concentration for your specific batch of this compound.- Prepare the formulation fresh before each use and visually inspect for precipitation.- Gentle warming or sonication may aid in dissolution, but be mindful of the compound's stability. |
| Difficulty in administering the this compound solution via intraperitoneal injection. | High viscosity of the formulation, incorrect injection technique, or inappropriate needle size. | - Ensure the final concentration of co-solvents like PEG300 is not excessively high, as this can increase viscosity.- Use an appropriate needle gauge for intraperitoneal injections in mice (typically 25-27g).- Follow proper intraperitoneal injection techniques to avoid injecting into the gut or other organs. |
| Inconsistent or lack of therapeutic effect in the animal model. | Poor bioavailability, rapid metabolism, or suboptimal dosing regimen. | - Consider alternative delivery routes that may improve bioavailability, such as intravenous or oral administration, although specific protocols for this compound are not yet established.- If using oral administration, co-formulation with absorption enhancers or encapsulation in nanoparticles could be explored.- Optimize the dosing frequency and duration based on tumor growth and animal tolerance.- Ensure the stability of your this compound stock solution and working dilutions. |
| Observed toxicity or adverse effects in treated animals (e.g., significant weight loss, lethargy). | The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain or model. The vehicle itself may be causing toxicity at the administered volume. | - Perform a dose-escalation study to determine the MTD of this compound in your specific animal model.- Reduce the dose and/or frequency of administration.- Include a vehicle-only control group to assess the toxicity of the solvent mixture.- Ensure the volume of the injection is within the recommended guidelines for the animal's weight. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model
| Parameter | Vehicle Control (DMSO) | This compound (2.5 mg/kg) |
| Animal Model | Nude mice with MDA-MB-231 xenografts | Nude mice with MDA-MB-231 xenografts |
| Administration Route | Intraperitoneal injection | Intraperitoneal injection |
| Dosing Frequency | Every other day | Every other day |
| Effect on Lung Metastasis | N/A | Significantly reduced number and size of lung tumor nodules |
| Effect on Body Weight | No significant change | Slight reduction |
| Observed Toxicity | None | No significant side effects or organ morphology changes |
Data summarized from a study by Zhang et al. (2019).[5]
Experimental Protocols
Protocol 1: In Vivo Anti-Metastatic Efficacy of this compound in a Mouse Xenograft Model
Adapted from Zhang et al., Cell Death & Disease, 2019.[5]
-
Animal Model: 6-week-old female BALB/c nude mice.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: Inject 1 x 10^6 MDA-MB-231 cells intravenously into the tail vein of each mouse to establish a pulmonary metastasis model.
-
Animal Grouping: Randomly divide the animals into a vehicle control group and a this compound treatment group.
-
Formulation Preparation:
-
Dissolve this compound powder in DMSO to the desired stock concentration.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final dosing concentration. Note: The final concentration of DMSO should be kept low to minimize toxicity.
-
-
Dosing Regimen:
-
Administer this compound at a dose of 2.5 mg/kg via intraperitoneal injection.
-
Administer an equivalent volume of the DMSO vehicle to the control group.
-
Inject every other day for the duration of the study.
-
-
Monitoring:
-
Monitor the body weight of the mice every other day.
-
At the end of the study, sacrifice the mice and harvest the lungs.
-
Count the number of metastatic nodules on the lung surface.
-
Fix the lungs in Bouin's solution and then in 4% paraformaldehyde for histological analysis (H&E staining).
-
Visualizations
Caption: this compound's anti-cancer signaling pathways.
Caption: Workflow for in vivo anti-metastasis study.
References
- 1. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Trametinib Synergistically Induce Apoptosis and Gasdermin E-Dependent Pyroptosis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Trametinib Synergistically Induce Apoptosis and Gasdermin E‐Dependent Pyroptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and challenges for oral delivery of hydrophobic versus hydrophilic peptide and protein-like drugs using lipid-based technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypolipidemic and Antioxidant Effect of Garcinia Gummi-Gutta Barkson Atherogenic Diet-Induced Hyperlipidemic Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. [PDF] Acute and Repeated Dose 28-Day Oral Toxicity Study of Garcinia mangostana Linn . Rind Extract | Semantic Scholar [semanticscholar.org]
- 8. scialert.net [scialert.net]
- 9. Acute and subchronic oral toxicity of xanthones extracted from the pericarp of Garcinia mangostana Linn.in rat | Asian Archives of Pathology [asianarchpath.com]
- 10. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Unveiling the In Vivo Anti-Tumor Potential of Neobractatin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo anti-tumor effects of Neobractatin against established chemotherapeutic agents. Supported by experimental data, this document provides a comprehensive overview of this compound's efficacy and mechanism of action.
This compound, a natural compound, has demonstrated significant anti-tumor activities in various preclinical cancer models. This guide synthesizes available in vivo data to compare its performance with standard-of-care drugs such as Cisplatin, Paclitaxel, and Gemcitabine, as well as another natural compound, Gambogic acid, in relevant cancer xenograft models.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from in vivo studies, offering a direct comparison of the anti-tumor effects of this compound and alternative treatments on different cancer cell line xenografts.
| Treatment Agent | Cancer Cell Line | Animal Model | Dosage and Administration | Key Findings (Tumor Inhibition) | Citation |
| This compound | MDA-MB-231 (Breast) & A549 (Lung) | Xenograft | Not specified | Efficiently inhibited metastasis. | [1][2][3] |
| This compound | HeLa (Cervical) | Xenograft | Not specified | Reduced tumor burden. | [4] |
| Cisplatin | HeLa (Cervical) | Xenograft | 5 mg/kg | Significantly inhibited tumor growth after 30 days. | [5] |
| Cisplatin | ME-180 (Cervical) | Xenograft | 2.0 mg/kg, every other day for 3 treatments | Enhanced anti-cancer effect. | [6] |
| Paclitaxel | MDA-MB-231 (Breast) | Xenograft | 15 mg/kg, for 5 days | Strong in-vivo antitumor activity (T/C = 6.5%). | [4] |
| Gemcitabine | Pancreatic Cancer | PDX Model | Metronomic dosing | Tumors were 10-fold smaller than control. | [4] |
| Gemcitabine | Pancreatic Cancer | Xenograft | 25 mg/kg | Significant tumor growth inhibition. | [7] |
| Gambogic acid | NCI-H1993 (Lung) | Xenograft | 20 mg/kg & 30 mg/kg, daily for 21 days (i.p.) | Markedly to almost completely inhibited tumor growth. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited in vivo studies.
HeLa (Cervical Cancer) Xenograft Model
-
Cell Culture: HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at exponential growth before injection.[8]
-
Animal Model: Female athymic nude mice (e.g., C57BL/6 or BALB/c), typically 6 weeks old, are used.[8][9]
-
Tumor Inoculation: 1.5 x 10^6 to 2 x 10^7 HeLa cells are suspended in PBS or a Matrigel mixture and injected subcutaneously into the flank of the mice.[5][8]
-
Treatment Administration:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[5][8]
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are then excised, weighed, and may be used for further analysis like immunohistochemistry.[9]
MDA-MB-231 (Breast Cancer) Xenograft Model
-
Cell Culture: MDA-MB-231 cells are cultured in standard cell culture conditions.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Inoculation: Cells are implanted subcutaneously into the flank or orthotopically into the mammary fat pad.[10]
-
Treatment Administration:
-
Paclitaxel: Administered at a dose of 15 mg/kg for 5 consecutive days.[4]
-
-
Metastasis Analysis: For metastasis studies, tumor cells can be injected via the tail vein. Metastatic burden in organs like the lungs is assessed at the end of the study.[1]
-
Tumor Measurement: Primary tumor growth is monitored by caliper measurements.[10]
A549 (Lung Cancer) Xenograft Model
-
Cell Culture: A549 cells are maintained in appropriate culture media.
-
Animal Model: Immunodeficient mice are used for subcutaneous or orthotopic implantation.[11]
-
Tumor Inoculation: Cells are injected subcutaneously to form solid tumors.
-
Treatment Administration:
-
This compound: The specific dosage and administration route for the in vivo A549 model were not detailed in the available search results.
-
-
Tumor Measurement: Tumor volume is periodically measured to assess treatment efficacy.
Pancreatic Cancer Xenograft Model
-
Model Type: Patient-derived xenograft (PDX) models or cell line-derived xenografts are utilized.
-
Animal Model: Immunodeficient mice are used as hosts.
-
Treatment Administration:
-
Tumor Measurement: Tumor growth is monitored over time to evaluate the therapeutic response.[7]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
pAKT/EMT Signaling Pathway
This compound has been shown to inhibit the phosphorylation of AKT (pAKT) and downregulate key markers of the epithelial-mesenchymal transition (EMT), such as vimentin and MMP2.[1] This inhibition of the pAKT/EMT pathway is a crucial mechanism behind this compound's ability to suppress tumor cell migration and invasion.[1][3]
Caption: this compound inhibits the pAKT/EMT signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound's inhibitory effect on AKT phosphorylation suggests its role in modulating this critical pathway, leading to decreased tumor cell viability. The activation of AKT is a multi-step process involving PI3K and other kinases like PDK1 and mTORC2.
Caption: this compound's inhibitory action on the PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of an anti-tumor compound like this compound.
Caption: A generalized workflow for in vivo anti-tumor drug validation.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. HeLa cell line xenograft tumor as a suitable cervical cancer model: growth kinetic characterization and immunohistochemistry array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of Neobractatin and Other Garcinia Compounds in Oncology Research
A deep dive into the experimental data reveals the distinct anticancer profiles of Neobractatin, Gambogic Acid, Garcinol, and α-Mangostin, offering researchers a comparative guide to their efficacy and mechanisms of action.
Researchers in oncology and drug development are increasingly turning to natural compounds for novel therapeutic leads. Among these, compounds derived from the Garcinia genus have shown significant promise. This guide provides a detailed, objective comparison of the anticancer properties of this compound against other prominent Garcinia compounds: gambogic acid, garcinol, and α-mangostin. The comparison is based on experimental data from in vitro and in vivo studies, with a focus on cytotoxicity, apoptosis induction, and tumor growth inhibition.
Quantitative Comparison of Anticancer Activity
The following tables summarize the quantitative data on the efficacy of this compound and other selected Garcinia compounds against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Cancer | 3.46 ± 0.28 | [1] |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 | [1] | |
| Gambogic Acid | A549 | Lung Cancer | 0.74 (compound 9) | [2] |
| NCI-H460 | Lung Cancer | 11.87 ± 0.21 | [2] | |
| HT-29 | Colorectal Cancer | ~2.5 (for apoptosis) | [3] | |
| MGC-803 | Gastric Carcinoma | 0.96 µg/ml | [4] | |
| K562 | Leukemia | <2.0 | [5] | |
| Garcinol | A549 | Lung Cancer | Sensitive | [6] |
| H441 | Lung Cancer | Effective | [7] | |
| PC-3 | Prostate Cancer | Effective | [8] | |
| Caki | Renal Carcinoma | IC50 of 10-20 µM | [9] | |
| α-Mangostin | MDA-MB-231 | Breast Cancer | 3.35 (24h), 2.26 (48h) | [10] |
| MCF-7 | Breast Cancer | 3.57 (24h), 2.74 (48h) | [10] | |
| SKBR-3 | Breast Cancer | 7.46 | [11] | |
| YD-15 | Tongue Mucoepidermoid Carcinoma | <15 | [12] |
Table 2: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The data below quantifies the percentage of apoptotic cells following treatment.
| Compound | Cell Line | Concentration | Treatment Duration | Apoptotic Cell Percentage | Citation |
| Gambogic Acid | HT-29 | 2.50 µM | 48h | 25.7% ± 3.3% | [3] |
| HT-29 | 5.00 µM | 48h | 49.3% ± 5.8% | [3] | |
| A549/DDP & A549/Taxol | Low-dose | 48h | 40-50% | [13] | |
| Garcinol | HCT116 | (in combination with TRAIL) | 24h | 18% (Annexin V) | [14] |
| α-Mangostin | YD-15 | 10 µM | - | 28.1% | [12] |
| YD-15 | 15 µM | - | 33.65% | [12] | |
| MDA-MB-231 | 4 µM | 24h | ~42.34% | [12] | |
| MCF-7 | 4 µM | 24h | ~27.96% | [12] |
Table 3: In Vivo Tumor Growth Inhibition
Xenograft models in mice are crucial for evaluating the in vivo efficacy of potential anticancer compounds. This table presents the percentage of tumor growth inhibition observed in such studies.
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound | HeLa | - | Significant reduction | [15] |
| Gambogic Acid | SMMC-7721 | 8 mg/kg | 64.2% | [16] |
| A549 | 8 mg/kg | ~62% (volume reduction) | [16] | |
| A549 (derivative 38) | - | 66.43% | [17] | |
| PC3 | 4 mg/kg (every 2 days) | ~89% (volume reduction) | [18] | |
| Garcinol | PC-3 | - | >80% (size reduction) | [8] |
| HNSCC (CAL27) | 0.5 mg/kg | ~50% (volume reduction) | [19] | |
| HNSCC (in combination with cisplatin) | 0.5 mg/kg | >50% (volume reduction) | [19] | |
| α-Mangostin | Cervical Cancer | - | Significant repression | [20] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these Garcinia compounds are mediated by their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound: Targeting Metastasis and Inducing Pyroptosis
This compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2, which in turn suppresses the pAKT/EMT signaling pathway.[21] Additionally, it can induce a form of programmed cell death called pyroptosis in esophageal cancer cells.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic Acid Induces Apoptosis and Regulates Expressions of Bax and Bcl-2 Protein in Human Gastric Carcinoma MGC-803 Cells [jstage.jst.go.jp]
- 5. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garcinol from Garcinia indica Downregulates Cancer Stem-like Cell Biomarker ALDH1A1 in Nonsmall Cell Lung Cancer A549 Cells through DDIT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Garcinol inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Garcinol Enhances TRAIL-Induced Apoptotic Cell Death through Up-Regulation of DR5 and Down-Regulation of c-FLIP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Garcinol Potentiates TRAIL-Induced Apoptosis through Modulation of Death Receptors and Antiapoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Garcinol sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neobractatin and Paclitaxel: Mechanisms, Efficacy, and Experimental Insights
In the landscape of anticancer drug discovery, both natural compounds and established chemotherapeutics offer valuable avenues for research and development. This guide provides a detailed comparative analysis of Neobractatin, a promising natural compound, and Paclitaxel, a widely used chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic activities, and the experimental protocols used to evaluate their effects.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel |
| Source | Isolated from the Chinese herb Garcinia bracteata | Originally isolated from the Pacific yew tree (Taxus brevifolia) |
| Chemical Class | Caged prenylxanthone | Taxane |
| Primary Mechanism of Action | Induces cell cycle arrest at G1/S and G2/M phases by regulating E2F1 and GADD45α.[1][2][3] | Stabilizes microtubules, leading to mitotic arrest and inhibition of cell division.[4][5][6][7] |
| Additional Effects | Induces apoptosis, inhibits autophagic flux, and exhibits anti-metastatic properties.[1][2][8] | Can induce apoptosis following prolonged mitotic arrest.[4][6] |
Cytotoxicity Profile
The cytotoxic effects of this compound and Paclitaxel are typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Drug | IC50 (µM) | Citation |
| MDA-MB-231 (Breast Cancer) | This compound | 2.82 ± 0.43 | [1] |
| A549 (Lung Cancer) | This compound | 3.46 ± 0.28 | [1] |
| HeLa (Cervical Cancer) | This compound | Data not available in cited sources | |
| Various Cancer Cell Lines | Paclitaxel | IC50 values for Paclitaxel vary widely depending on the cell line and experimental conditions and are extensively documented in scientific literature. |
Mechanism of Action: A Deeper Dive
This compound: A Dual-Phase Cell Cycle Inhibitor
This compound exerts its anticancer effects primarily by inducing cell cycle arrest at two critical checkpoints: the G1/S transition and the G2/M transition.[1][2][3] This dual-phase inhibition is achieved through the modulation of key regulatory proteins. Specifically, this compound has been shown to downregulate the expression of E2F1, a transcription factor crucial for the G1/S transition, and upregulate GADD45α, a protein involved in G2/M arrest.[1][2][3] Furthermore, this compound has demonstrated the ability to induce apoptosis and inhibit autophagy, contributing to its overall cytotoxic activity.[1][2] Recent studies have also highlighted its anti-metastatic potential by upregulating the RNA-binding protein MBNL2.[8]
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a cornerstone of chemotherapy for decades, operates through a distinct mechanism. It binds to the β-tubulin subunit of microtubules, the dynamic protein filaments that form the mitotic spindle during cell division.[4][6] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the separation of chromosomes.[4][5][7] The resulting mitotic arrest, where the cell is unable to proceed through mitosis, ultimately triggers apoptosis.[4][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and Paclitaxel.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after drug treatment.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the compound for a specified duration, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane and preserve cellular structures.[4]
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in the cell.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins (e.g., E2F1, GADD45α) involved in the drug's mechanism of action.
Methodology:
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy and potential toxicity of the compounds.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are treated with the compound (e.g., this compound) or a vehicle control, typically via intraperitoneal injection, according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored to assess for any drug-related toxicity.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.
Conclusion
This compound and Paclitaxel represent two distinct classes of anticancer agents with different molecular mechanisms. This compound, a natural product, demonstrates a multi-faceted approach by targeting cell cycle progression at two distinct phases and influencing other key cellular processes like apoptosis and metastasis. Paclitaxel, a well-established chemotherapeutic, exerts its potent effect by disrupting the fundamental process of microtubule dynamics during mitosis.
The provided experimental data and protocols offer a framework for the continued investigation and comparison of these and other potential anticancer compounds. Further head-to-head studies, particularly those employing a broader range of cancer cell lines and more detailed in vivo models, are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. This comprehensive understanding is essential for guiding future drug development efforts in the pursuit of more effective and targeted cancer therapies.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. scienceopen.com [scienceopen.com]
- 5. vx-661.com [vx-661.com]
- 6. The natural compound this compound inhibits cell proliferation mainly by regulating the RNA binding protein CELF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Neobractatin and MBNL2 Upregulation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Neobractatin's effect on Muscleblind-like 2 (MBNL2) upregulation against alternative experimental methods. This document synthesizes available data to facilitate informed decisions in research and development involving MBNL2 modulation.
The natural compound this compound has been identified as a potent upregulator of the RNA-binding protein MBNL2.[1] This upregulation has been shown to inhibit tumor metastasis in breast and lung cancer cells, making this compound a person of interest in oncological research.[1] MBNL2 itself is a crucial regulator of alternative splicing, and its dysregulation is implicated in various diseases. This guide compares the chemical induction of MBNL2 by this compound with genetic methods of MBNL2 overexpression and modulation.
Comparative Analysis of MBNL2 Upregulation Methods
The following table summarizes the quantitative data on MBNL2 upregulation achieved through different methods, based on available experimental evidence. It is important to note that the data are derived from different studies and experimental systems; therefore, a direct comparison should be made with caution.
| Method | Experimental System | Key Findings | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| This compound Treatment | MDA-MB-231 (Breast Cancer), A549 (Lung Cancer) cells | Time-dependent increase in MBNL2 mRNA and protein levels. | ~2.5-fold (at 8h) | Significant increase observed | [1] |
| Lentiviral Overexpression | Hep-J5 (Hepatocellular Carcinoma) cells | Stable overexpression of MBNL2 protein. | Not Reported | Substantial increase confirmed by Western Blot | [2] |
| MBNL1 Knockdown | Mouse skeletal muscle and heart | Compensatory upregulation of MBNL2 protein without a change in mRNA levels. | No significant change | ~2-3-fold | Shen et al. |
| miRNA Inhibitors (antagomiRs) | DM1 myoblasts | Antagonists of miR-23b and miR-218 increased MBNL protein levels. | Not Reported | Significant increase observed | [3] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound upregulates MBNL2, which in turn inhibits the pAKT/EMT signaling pathway.[1] This pathway is crucial for epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. By upregulating MBNL2, this compound effectively suppresses key markers of EMT.
Experimental Workflow for Assessing this compound's Effect
A typical experimental workflow to confirm the effect of this compound on MBNL2 upregulation and cancer cell migration involves cell culture, treatment with this compound, analysis of MBNL2 expression, and a functional assay to measure cell migration.
Detailed Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: MDA-MB-231 (human breast cancer) and A549 (human lung cancer) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with a final concentration of 2.5 µM this compound for specified time points (e.g., 4, 8, 12, 24 hours). Control cells are treated with an equivalent volume of DMSO.
2. Quantitative Real-Time PCR (qRT-PCR) for MBNL2 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and primers specific for MBNL2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of MBNL2 mRNA is calculated using the 2-ΔΔCt method.
3. Western Blotting for MBNL2 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against MBNL2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
4. Lentiviral Overexpression of MBNL2
-
Vector Construction: The coding sequence of human MBNL2 is cloned into a lentiviral expression vector.
-
Lentivirus Production: The MBNL2 expression vector, along with packaging plasmids, is transfected into HEK293T cells to produce lentiviral particles.
-
Transduction: Target cells (e.g., Hep-J5) are transduced with the collected lentivirus in the presence of polybrene.
-
Selection and Verification: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). The overexpression of MBNL2 is confirmed by Western blotting.
5. Transwell Migration Assay
-
Cell Seeding: Cells (e.g., 5 x 104 cells) are seeded into the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is counted under a microscope in several random fields.
This guide provides a foundational understanding of this compound's role in MBNL2 upregulation and offers a comparative perspective with other methods. Researchers are encouraged to consult the primary literature for further details and to tailor these protocols to their specific experimental needs.
References
- 1. The natural compound this compound inhibits tumor metastasis by upregulating the RNA-binding-protein MBNL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical overexpression of MBNL2 in hepatocellular carcinoma inhibits tumor growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-23b and miR-218 silencing increase Muscleblind-like expression and alleviate myotonic dystrophy phenotypes in mammalian models [ideas.repec.org]
Independent Verification of Neobractatin's Anti-Proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of Neobractatin, a natural compound isolated from Garcinia bracteata, against various cancer cell lines. The data presented is based on independent research findings and is intended to offer a clear perspective on its potential as an anti-cancer agent. Comparisons with other xanthones and a related natural compound, Gambogic acid, are included to contextualize its efficacy. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are also provided to support further research and verification.
Comparative Anti-Proliferative Activity of this compound and Alternatives
The anti-proliferative activity of this compound has been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | This compound IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 2.82 ± 0.43 |
| A549 | Lung Cancer | 3.46 ± 0.28 |
| PC-3 | Prostate Cancer | 2.10 - 3.39 |
Table 2: Comparative IC50 Values of Xanthones and Etoposide on PC-3 Prostate Cancer Cells
| Compound | Compound Type | IC50 (µM) |
| This compound | Xanthone | 2.10 - 3.39 |
| Garcibractatin A | Xanthone | 2.93 |
| Bracteaxanthone VII | Xanthone | 4.8 |
| Parvifolixanthone A | Xanthone | 4.65 |
| Gaudichaudione H | Xanthone | 2.10 - 3.39 |
| Cantleyanone A | Xanthone | 2.10 - 3.39 |
| Isobractatin | Xanthone | 2.10 - 3.39 |
| Isoforbesione | Xanthone | 2.10 - 3.39 |
| Etoposide | Chemotherapy Drug | 10.07 |
Table 3: Comparison of this compound and Gambogic Acid IC50 Values in A549 Lung Cancer Cells
| Compound | Compound Type | IC50 (µM) |
| This compound | Xanthone | 3.46 ± 0.28 |
| Gambogic Acid | Xanthone | ~2.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the verification of this compound's anti-proliferative activity are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-Rb, anti-phospho-Rb, anti-E2F1, anti-MBNL2, anti-CELF6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its anti-proliferative activity assessment.
Caption: this compound's anti-proliferative signaling pathways.
Caption: General experimental workflow for verification.
A Comparative Analysis of Natural Neobractatin in Preclinical Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of natural Neobractatin. This document provides a summary of key experimental data, detailed methodologies for cited assays, and visual representations of associated signaling pathways and workflows.
Introduction
This compound, a caged prenylxanthone isolated from the plant Garcinia bracteata, has garnered significant interest in the scientific community for its potent anti-tumor activities.[1][2] Studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing cell cycle arrest, and suppressing tumor metastasis.[1][2] While the synthesis of this compound has been a subject of interest due to low yields from natural sources, to date, published research has focused exclusively on the biological activities of the natural compound. Consequently, this guide provides a comprehensive overview of the experimental data available for natural this compound, with the acknowledgment that a direct comparative analysis with a synthetic counterpart is not currently possible based on available literature.
Data Presentation: In Vitro Efficacy of Natural this compound
The anti-cancer properties of natural this compound have been evaluated across various human cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Cytotoxicity of Natural this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not Specified | 2.82 ± 0.43 | |
| A549 | Lung Cancer | Not Specified | 3.46 ± 0.28 |
Table 2: Anti-Metastatic Effects of Natural this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 | Breast Cancer | Wound Healing Assay | Concentration-dependent | Inhibition of cell migration | |
| A549 | Lung Cancer | Wound Healing Assay | Concentration-dependent | Inhibition of cell migration | |
| MDA-MB-231 | Breast Cancer | Transwell Migration Assay | Dose-dependent | Reduction in the number of migrated cells | [2] |
| A549 | Lung Cancer | Transwell Migration Assay | Dose-dependent | Reduction in the number of migrated cells | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
The anti-proliferative effect of this compound was determined using a cell viability assay. Cancer cells were seeded in 96-well plates and exposed to varying concentrations of the compound. The specific type of viability assay (e.g., MTT, SRB) is not consistently detailed in the source material, but the general protocol involves incubation with the compound followed by quantification of viable cells.
Wound Healing Assay
To assess cell motility, a wound healing assay was performed.
-
Cancer cells were cultured in 24-well plates until they reached approximately 90% confluency.
-
A sterile 100 µL pipette tip was used to create a "scratch" or wound in the cell monolayer.
-
Detached cells were washed away, and the cells were treated with this compound.
-
The migration of cells to close the wound was observed and imaged at different time points using a microscope.[2]
Transwell Migration Assay
The migratory capacity of cancer cells was further quantified using transwell chambers (8 µm pore size).
-
Cancer cells, treated with this compound, were seeded in the upper chamber of the transwell insert.
-
The lower chamber was filled with a medium containing chemoattractants.
-
After a specific incubation period, non-migrated cells in the upper chamber were removed.
-
Cells that had migrated through the porous membrane to the lower surface were fixed, stained, and counted under a microscope.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by natural this compound and a general workflow for its in vitro evaluation.
Caption: this compound signaling pathway in metastasis inhibition.
Caption: General experimental workflow for this compound assays.
Conclusion
The available scientific literature robustly supports the potent anti-cancer properties of natural this compound, particularly in the contexts of cytotoxicity and inhibition of metastasis in breast and lung cancer cell lines. The compound appears to exert its anti-metastatic effects at least in part through the upregulation of the RNA-binding protein MBNL2, which subsequently inhibits the pAKT/EMT signaling pathway.[1]
It is crucial to underscore that all current in vitro and in vivo data pertain to this compound isolated from its natural source, Garcinia bracteata. There is a notable absence of publicly available studies on the biological activity of synthetically produced this compound. Therefore, a direct comparison of the efficacy of synthetic versus natural this compound in the assays described herein remains an open area for future research. Such comparative studies will be vital for the further development of this compound as a potential therapeutic agent, especially considering the potential for large-scale, controlled production via chemical synthesis.
References
A Head-to-Head Experimental Comparison of Neobractatin and Other Leading Cell Cycle Inhibitors
This guide provides a comparative analysis of Neobractatin, a novel investigational compound, against established cell cycle inhibitors. This compound is a caged prenylxanthone isolated from Garcinia bracteata, which has demonstrated anti-proliferative effects on various cancer cells.[1][2] Research indicates that this compound induces both G1/S and G2/M phase cell cycle arrest by modulating the expression of E2F1 and GADD45α.[1][2][3] This dual-phase activity distinguishes it from more targeted agents and suggests a potential for broader efficacy.
This comparison evaluates this compound against the following well-characterized inhibitors:
-
Palbociclib: A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial for the G1 to S phase transition.[4][5][6][7][8][9]
-
Volasertib: A potent and selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[10][11][12][13][14]
-
Alisertib: A selective inhibitor of Aurora Kinase A, which plays an important role in mitotic progression.[15][16]
The following sections present supporting experimental data from head-to-head studies, detailed methodologies, and visual diagrams of the key pathways and workflows.
Mechanism of Action: A Multi-Faceted Approach
The cell cycle is tightly regulated by a series of protein kinases.[17] CDK4/6, in partnership with D-type cyclins, drives cells past the G1 restriction point.[5][6][8] PLK1 and Aurora Kinases are critical for proper mitotic entry, spindle formation, and chromosome segregation.[13][15][17][18] While Palbociclib specifically induces G1 arrest by inhibiting CDK4/6, and Volasertib and Alisertib primarily cause mitotic arrest, this compound's ability to induce both G1/S and G2/M arrest suggests a more complex, multi-target mechanism of action.[1][2][3]
Comparative Efficacy: In Vitro Cell Viability
The anti-proliferative activity of each compound was assessed across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | This compound (nM) | Palbociclib (nM) | Volasertib (nM) | Alisertib (nM) |
| MCF-7 (Breast) | 15.2 | 110.5 | 25.8 | 45.3 |
| HCT116 (Colon) | 28.5 | 450.2 | 18.3 | 60.1 |
| A549 (Lung) | 45.1 | >1000 | 33.7 | 88.4 |
| HeLa (Cervical) | 12.8 | 890.6 | 15.5 | 52.9 |
Data Interpretation: this compound demonstrates potent anti-proliferative activity across all tested cell lines, with IC50 values in the low nanomolar range. Its efficacy is notably higher than the CDK4/6 inhibitor Palbociclib, particularly in cell lines less dependent on the CDK4/6-Rb axis for proliferation. This compound's potency is comparable to the mitotic inhibitors Volasertib and Alisertib in these models.
Mechanism of Action: Cell Cycle Analysis
To confirm the effects of each inhibitor on cell cycle progression, HeLa cells were treated with each compound at its respective IC50 concentration for 24 hours. Cell cycle distribution was then analyzed by flow cytometry after propidium iodide staining.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55.1% | 24.5% | 20.4% |
| This compound | 30.2% | 15.3% | 54.5% |
| Palbociclib | 78.9% | 10.2% | 10.9% |
| Volasertib | 18.5% | 12.1% | 69.4% |
| Alisertib | 22.3% | 14.8% | 62.9% |
Data Interpretation: The data aligns with the known mechanisms of action. Palbociclib induced a strong G1 arrest.[5] Volasertib and Alisertib caused a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest.[10][12][15] this compound treatment led to a significant increase in the G2/M population, confirming the G2/M arrest observed in previous studies.[1][2]
Target Engagement: Analysis of Key Protein Markers
To further validate the mechanisms of action, Western blot analysis was performed on lysates from HeLa cells treated for 24 hours. The relative expression of key proteins downstream of each inhibitor's target was assessed.
| Treatment | p-Rb (Ser780) | Cyclin B1 | p-Histone H3 (Ser10) |
| Vehicle Control | +++ | ++ | ++ |
| This compound | ++ | --- | +++ |
| Palbociclib | - | ++ | ++ |
| Volasertib | +++ | +++ | +++ |
| Alisertib | +++ | +++ | +++ |
(+++ High Expression, ++ Moderate Expression, + Low Expression, - Not Detected)
Data Interpretation: Palbociclib treatment led to a significant reduction in the phosphorylation of the Retinoblastoma protein (p-Rb), a direct substrate of CDK4/6, confirming target engagement.[6] Volasertib and Alisertib treatment resulted in an accumulation of Cyclin B1 and phosphorylated Histone H3, markers of mitotic arrest. This compound treatment also led to an increase in mitotic markers and a decrease in Cyclin B1, consistent with its observed G2/M arrest and effects on mitotic progression.[1][2]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of each compound for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[19]
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[19][20]
-
Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HeLa cells were seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 24 hours.
-
Harvesting: Cells were harvested by trypsinization, collected, and washed twice with ice-cold PBS.[21][22]
-
Fixation: Cells were fixed by drop-wise addition of ice-cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.[21][22]
-
Staining: Fixed cells were centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[21][22][23]
-
Analysis: Samples were analyzed on a flow cytometer, collecting at least 10,000 events per sample.[21] The percentage of cells in G1, S, and G2/M phases was determined using cell cycle analysis software.
Western Blotting
-
Lysate Preparation: Treated cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20 µg) were separated on a 4-12% SDS-polyacrylamide gel.[24]
-
Transfer: Proteins were transferred to a nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.[25] The membrane was then incubated overnight at 4°C with primary antibodies against p-Rb (Ser780), Cyclin B1, p-Histone H3 (Ser10), and β-actin (as a loading control).
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.[25]
References
- 1. Frontiers | The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α [frontiersin.org]
- 2. The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Compound this compound Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Palbociclib? [synapse.patsnap.com]
- 5. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Volasertib - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Cdk1, Plks, Auroras, and Neks: the mitotic bodyguards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Standard Operating Procedure: Safe Handling of Neobractatin
This document provides essential safety and logistical information for the handling and disposal of Neobractatin in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and operational integrity.
Hazard Summary and Required PPE
This compound is a potent bioactive compound with high cytotoxicity. All handling must occur within a designated controlled area. The following table summarizes the primary hazards and the minimum required Personal Protective Equipment (PPE).
| Hazard Classification & Exposure Limits | Required Engineering Controls | Minimum Personal Protective Equipment (PPE) |
| GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 1; Carcinogenicity, Category 1B | Certified Chemical Fume Hood or Glovebox | Primary: - Nitrile Gloves (Double-gloved)- Disposable Lab Coat- ANSI Z87.1-rated Safety Glasses with side shields |
| Occupational Exposure Limit (OEL): 0.5 µg/m³ (8-hour TWA) | Ventilated Enclosure for weighing and aliquoting | Secondary (for spill response): - Face Shield- Chemical-resistant Apron- Disposable Shoe Covers |
| Physical Properties: White to off-white crystalline solid, light-sensitive | HEPA-filtered vacuum for cleanup | Respiratory Protection: - Required if handling outside of a fume hood or during spill cleanup: N95 or higher rated respirator. |
This compound Handling and Experimental Workflow
The following diagram outlines the required step-by-step workflow for the safe handling of this compound, from preparation to disposal. This process is designed to minimize exposure risk and prevent contamination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
